molecular formula C24H26F3N7O2 B1684544 K03861

K03861

Katalognummer: B1684544
Molekulargewicht: 501.5 g/mol
InChI-Schlüssel: PWDLXPJQFNVTNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AUZ454 is a potent and selective Type II FLT3 inhibitor. AUZ454 is able to override drug resistance that less potent "type I" inhibitors and "type II" first-generation FLT3 inhibitors cannot. Constitutively activated mutant FLT3 has emerged as a promising target for therapy for the subpopulation of acute myeloid leukemia (AML) patients who harbor it. The small molecule inhibitor, PKC412, targets mutant FLT3 and is currently in late-stage clinical trials. However, the identification of PKC412-resistant leukemic blast cells in the bone marrow of AML patients has propelled the development of novel and structurally distinct FLT3 inhibitors that have the potential to override drug resistance and more efficiently prevent disease progression or recurrence.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDLXPJQFNVTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of K03861

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical review of the core mechanism of action of K03861 (also known as AUZ454), a potent kinase inhibitor. It consolidates key findings on its molecular interactions, impact on signaling pathways, and includes detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is a potent, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Unlike type I inhibitors that compete directly with ATP, type II inhibitors like this compound stabilize the inactive "DFG-out" conformation of the kinase.[3] Its primary mechanism involves competing with the binding of activating cyclins, such as Cyclin E, to CDK2, thereby preventing the formation of the active kinase complex and subsequent downstream signaling.[1][2] This inhibition ultimately leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer cells.[4]

Interestingly, while initially characterized as a CDK2 inhibitor, recent comprehensive studies in live cells have revealed that this compound also potently engages CDK8 and CDK19 with nearly 100-fold greater selectivity than for CDK2.[3] This unexpected activity profile identifies this compound as a selective chemical probe for CDK8/19 and suggests that its cellular effects may be mediated by these kinases as well.[3]

Quantitative Data: Binding Affinity and Cellular Potency

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity (Kd) of this compound for CDK2 Variants
CDK2 VariantDissociation Constant (Kd)
CDK2 (Wild Type)50 nM[2]
CDK2 (C118L)18.6 nM[2]
CDK2 (A144C)15.4 nM[2]
CDK2 (C118L/A144C)9.7 nM[2]

Note: Another source reports a Kd of 8.2 nM, likely for the wild type, but this is not explicitly stated.[1]

Table 2: Live Cell Target Engagement (IC50) of this compound
Kinase TargetIntracellular IC50
CDK82 nM[3]
CDK194 nM[3]

Note: In live cell assays, this compound demonstrated significantly more potent engagement with CDK8 and CDK19 compared to other CDKs, including its originally intended target, CDK2.[3]

Signaling Pathways Modulated by this compound

This compound interferes with critical cellular signaling cascades, primarily those governed by CDKs.

CDK2-Mediated Cell Cycle Progression

The canonical pathway affected by this compound is the CDK2-dependent regulation of the cell cycle. By inhibiting the CDK2/Cyclin E complex, this compound prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), FOXO1, and the CDK inhibitor p27.[4] Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication, thus causing cell cycle arrest.[5]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE Activates CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb S_Phase_Genes S-Phase Gene Expression DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication pRb p-Rb (Inactive) E2F E2F E2F->S_Phase_Genes Activates Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases This compound This compound This compound->CDK2_CyclinE Inhibits

Caption: this compound inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and cell cycle progression.

CDK2 Signaling in Platelet Activation

Studies have utilized this compound to elucidate the role of CDK2 in anucleate platelets. In this context, thrombin stimulation via the PAR1 receptor activates Src kinase, which in turn activates CDK2.[6] Active CDK2 then phosphorylates and inactivates Protein Phosphatase 1 (PP1). The inhibition of PP1 allows for the sustained phosphorylation and activation of downstream kinases like Erk, which are crucial for platelet aggregation and granule release.[6]

Platelet_Signaling Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Src Src Kinase PAR1->Src Activates CDK2 CDK2 Src->CDK2 Activates PP1 Protein Phosphatase 1 (PP1) CDK2->PP1 Inactivates Erk Erk PP1->Erk Dephosphorylates (Inactivates) Aggregation Platelet Aggregation Erk->Aggregation Promotes This compound This compound This compound->CDK2 Inhibits

Caption: this compound inhibits CDK2-mediated inactivation of PP1, thereby suppressing platelet activation.

Experimental Protocols

The following protocols are standard methodologies for characterizing the effects of a CDK inhibitor like this compound.

Protocol: Cell Viability / Proliferation Assay (CCK-8)

This assay measures the anti-proliferative effects of this compound.

  • Cell Seeding: Seed cancer cells (e.g., Caki-1, ACHN) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 10-20 µM) or a vehicle control (DMSO).[1][7]

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours).[1]

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cells in 6-well plates with this compound at the desired concentration and for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells. Wash the cell pellet once with cold PBS.[8]

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[8][9]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[8][9]

  • Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[8]

Protocol: Western Blotting for Phosphoprotein Analysis

This protocol confirms the on-target effect of this compound by assessing the phosphorylation status of CDK2 substrates like Rb.[7]

  • Cell Lysis: Treat cells as described above. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[8]

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[7]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE.[9]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-Actin) overnight at 4°C.[7]

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8][9]

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with this compound (vs. Vehicle Control) start->treatment harvest Harvest Cells treatment->harvest prolif_assay Cell Proliferation Assay (CCK-8 / MTT) harvest->prolif_assay flow_cytometry Fix & Stain with PI harvest->flow_cytometry western_blot Protein Lysis & Western Blot harvest->western_blot prolif_result Determine GI50 prolif_assay->prolif_result flow_analysis Flow Cytometry Analysis flow_cytometry->flow_analysis flow_result Quantify Cell Cycle Arrest flow_analysis->flow_result western_analysis Probe for p-Rb, Rb, etc. western_blot->western_analysis western_result Confirm Target Inhibition western_analysis->western_result

Caption: General experimental workflow for characterizing the cellular effects of this compound.

References

An In-depth Technical Guide on the Binding Kinetics of K03861 to CDK2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding kinetics of K03861, a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a critical role in regulating the cell cycle, particularly the transition from G1 to S phase.[1][2] Its activity is dependent on binding to regulatory cyclin partners, primarily Cyclin E and Cyclin A.[2][3] Dysregulation of the CDK2 signaling pathway is frequently observed in various cancers, making it a significant target for therapeutic intervention.

This compound (also known as AUZ454) is a potent, type II inhibitor of CDK2.[4][5] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound stabilize the inactive "DFG-out" conformation.[6][7] This mechanism involves competition with the binding of activating cyclins, thereby preventing the kinase's activation.[4][5][8] Structural analysis of the CDK2-K03861 complex has provided the first co-crystal structure of a type II inhibitor bound to CDK2, revealing a canonical type II binding mode.[6][7]

Quantitative Binding Kinetics Data

The binding affinity of this compound to CDK2 has been characterized against the wild-type (WT) enzyme and several mutants designed to facilitate the DFG-out conformation. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction. Analysis of the binding kinetics has also revealed that this compound exhibits a slow dissociation off-rate, a desirable characteristic for drug candidates as it can lead to a prolonged duration of action.[6][7]

Target ProteinDissociation Constant (Kd)
CDK2 (Wild Type)50 nM[4][8]
CDK2 (C118L Mutant)18.6 nM[4][8]
CDK2 (A144C Mutant)15.4 nM[4][8]
CDK2 (C118L/A144C Mutant)9.7 nM[4][8]
CDK2 (Unspecified)8.2 nM[5]

Experimental Protocols

The binding kinetics and affinity of this compound to CDK2 are determined using various biochemical and biophysical assays. While the specific details for this compound's characterization were published, a common and powerful technique for such measurements is Biolayer Interferometry (BLI).[9][10][11]

Protocol: Biolayer Interferometry (BLI) for Kinase-Inhibitor Binding Analysis

Objective: To quantify the association (k_on) and dissociation (k_off) rates and determine the binding affinity (Kd) of an inhibitor (e.g., this compound) to its target kinase (e.g., CDK2).

Materials:

  • Recombinant purified CDK2 (ligand)

  • This compound (analyte)

  • BLI instrument (e.g., Octet system)

  • Biosensors (e.g., Streptavidin-coated for biotinylated CDK2)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well microplates

Methodology:

  • Immobilization: A biotinylated preparation of CDK2 is immobilized onto streptavidin-coated biosensors. The sensors are dipped into wells containing a specific concentration of CDK2 (e.g., 750 ng/mL) for a defined period to achieve an optimal loading level.[11]

  • Baseline: The loaded biosensors are moved to wells containing only the assay buffer to establish a stable baseline signal. This step ensures that any subsequent signal change is due to the binding event.

  • Association: The biosensors are then immersed in wells containing various concentrations of this compound dissolved in the assay buffer. The binding of this compound to the immobilized CDK2 causes a change in the interference pattern of light, which is recorded in real-time as an increase in signal response. This phase is monitored until the binding approaches equilibrium.

  • Dissociation: Following the association phase, the biosensors are transferred back to wells containing only the assay buffer. The this compound molecules begin to dissociate from CDK2, resulting in a decrease in the signal. This dissociation is also monitored in real-time.

  • Data Analysis: The resulting sensorgrams (plots of response vs. time) are analyzed using the instrument's software. The association and dissociation curves are fitted to a 1:1 binding model to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd), where Kd = k_off / k_on.

Visualizations

4.1. CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle. Growth factor signaling leads to the activation of CDK4/6-Cyclin D complexes, which initiate the phosphorylation of the Retinoblastoma protein (Rb). This releases the E2F transcription factor to promote the expression of genes required for S phase, including Cyclin E. The subsequent formation of the CDK2-Cyclin E complex further phosphorylates Rb, creating a positive feedback loop that drives the cell into S phase.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 activates Rb_E2F Rb E2F CyclinD_CDK46->Rb_E2F phosphorylates E2F E2F Rb_E2F->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription p21_p27 p21 / p27 p21_p27->CyclinD_CDK46 inhibits CDK2_CyclinE CDK2 / Cyclin E p21_p27->CDK2_CyclinE inhibits CyclinE->CDK2_CyclinE activates CDK2 CDK2_CyclinE->Rb_E2F phosphorylates (feedback) DNA_Synth DNA Synthesis CDK2_CyclinE->DNA_Synth initiates CDK2_CyclinA CDK2 / Cyclin A CyclinA->CDK2_CyclinA activates CDK2 CDK2_CyclinA->DNA_Synth maintains This compound This compound This compound->CDK2_CyclinE inhibits formation

Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.

4.2. Experimental Workflow for Binding Kinetics

The diagram below outlines the typical workflow for determining the binding kinetics of an inhibitor using Biolayer Interferometry (BLI), a standard method for such analyses.

BLI_Workflow start Start immobilize 1. Immobilization Immobilize biotinylated CDK2 onto streptavidin biosensor start->immobilize baseline 2. Baseline Equilibrate sensor in buffer to establish a stable baseline immobilize->baseline association 3. Association Introduce this compound (analyte) and measure binding to CDK2 baseline->association dissociation 4. Dissociation Return sensor to buffer and measure this compound unbinding association->dissociation analysis 5. Data Analysis Fit sensorgram data to a 1:1 model to calculate kon, koff, and Kd dissociation->analysis end End analysis->end

Caption: Experimental workflow for Biolayer Interferometry (BLI).

References

K03861: A Technical Guide to a Type II CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of the cell cycle, particularly at the G1/S phase transition. Its dysregulation is a common feature in various human cancers, making it a compelling target for therapeutic intervention. K03861 (also known as AUZ 454) is a potent, small-molecule inhibitor that uniquely targets CDK2 through a Type II inhibition mechanism. Unlike traditional ATP-competitive (Type I) inhibitors that bind to the active kinase conformation, this compound stabilizes an inactive "DFG-out" state of CDK2. This mode of action leads to distinct biochemical properties, including competition with cyclin binding and slow dissociation kinetics.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, binding properties, selectivity, and cellular effects, along with detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is an aminopyrimidine-phenyl urea (B33335) compound with well-defined chemical characteristics.[3][4]

PropertyValue
Chemical Name N-[4-[(2-Amino-4-pyrimidinyl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]urea
Synonyms AUZ 454[5][6]
Molecular Formula C₂₄H₂₆F₃N₇O₂[4]
Molecular Weight 501.51 g/mol [4]
CAS Number 853299-07-7[4][7]
Purity ≥98%[4]
Solubility Soluble to 50 mM in DMSO and 100 mM in ethanol[4]

Mechanism of Action: Type II Inhibition

This compound is distinguished by its Type II inhibition mechanism, which involves binding to an inactive conformation of the kinase.[1][8]

  • DFG-Out Conformation: Kinases can exist in active ("DFG-in") or inactive ("DFG-out") conformations, referring to the orientation of the Asp-Phe-Gly motif in the activation loop. This compound specifically binds to and stabilizes the DFG-out conformation of CDK2.[1][3][6] This is a significant distinction from Type I inhibitors, which target the active DFG-in state.[6][8]

  • Cyclin Competition: A key consequence of its binding mode is that this compound inhibits CDK2 activity by competing with the binding of its activating cyclin partners (e.g., Cyclin E, Cyclin A).[1][4][5][7] This is a functional outcome of stabilizing the inactive state, which is incompatible with cyclin association.

  • Structural Insights: The co-crystal structure of this compound bound to cyclin-free CDK2 confirmed its canonical Type II binding mode and was the first such structure to be determined for a CDK2 inhibitor.[1][2][3]

The general mechanism of CDK2 activation and the inhibitory action of this compound are depicted in the signaling pathway below.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds pRb_E2F pRb-E2F Complex (Transcription Repressed) CDK4/6->pRb_E2F Phosphorylates (p) pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F Releases S_Phase_Genes S-Phase Gene Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cyclin E Cyclin E S_Phase_Genes->Cyclin E Upregulates (Positive Feedback) CDK2 CDK2 Cyclin E->CDK2 Binds CDK2_CyclinE CDK2-Cyclin E (Active Complex) CDK2->CDK2_CyclinE CDK2_CyclinE->pRb_p Hyper-phosphorylates (p) E2F->S_Phase_Genes This compound This compound (Type II Inhibitor) This compound->CDK2 Inhibits by preventing Cyclin E binding In_Vitro_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Select Cancer Cell Line culture Culture Cells start->culture seed Seed Cells in Multi-Well Plates culture->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 24-96 hours treat->incubate prolif Cell Proliferation (MTT / CCK8) incubate->prolif cycle Cell Cycle Analysis (Flow Cytometry) incubate->cycle apoptosis Apoptosis Assay (Annexin V) incubate->apoptosis western Western Blot (pRb, Cyclin E) incubate->western analysis Determine IC50, Cell Cycle Arrest, Target Modulation prolif->analysis cycle->analysis apoptosis->analysis western->analysis Logical_Flow This compound This compound cdk2 CDK2 Kinase (Inactive 'DFG-out' State) This compound->cdk2 Binds & Stabilizes cyclin_binding Cyclin E/A Binding Prevented cdk2->cyclin_binding cdk2_activity CDK2 Kinase Activity Inhibited cyclin_binding->cdk2_activity prb_phos pRb Hyper-phosphorylation Blocked cdk2_activity->prb_phos e2f_release E2F Release from pRb Inhibited prb_phos->e2f_release g1s_arrest G1/S Cell Cycle Arrest e2f_release->g1s_arrest proliferation Tumor Cell Proliferation Reduced g1s_arrest->proliferation

References

K03861: A Technical Guide to its Effects on the G1/S Phase Transition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of K03861 (also known as AUZ454), a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A critical regulator of the G1/S phase transition of the cell cycle, CDK2 is a key therapeutic target in oncology. This document details the molecular interactions of this compound, its impact on cell cycle progression, and provides detailed protocols for the essential experiments used to characterize its effects. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its preclinical profile.

Introduction: The G1/S Transition and the Role of CDK2

The transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and subsequent division. This process is tightly regulated by a series of protein complexes, central to which are the cyclin-dependent kinases (CDKs). CDK2, in association with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in orchestrating the G1/S transition.

The primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb), a tumor suppressor that, in its hypophosphorylated state, binds to the E2F family of transcription factors. This binding sequesters E2F, preventing the transcription of genes necessary for DNA synthesis. The phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to a conformational change in Rb, causing the release of E2F. The liberated E2F then activates the transcription of target genes, driving the cell into S phase. Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.

This compound: A Selective CDK2 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets CDK2. It is classified as a type II inhibitor, meaning it binds to the inactive conformation of the kinase.

Mechanism of Action

This compound exerts its inhibitory effect by competing with the binding of activating cyclins to CDK2. This prevents the formation of the active CDK2/cyclin complex, thereby blocking its kinase activity. The inability of CDK2 to phosphorylate its downstream targets, most notably the Rb protein, results in the maintenance of Rb in its active, hypophosphorylated state. Consequently, E2F transcription factors remain sequestered, and the cell is unable to progress from the G1 to the S phase, leading to a G1 cell cycle arrest.

Biochemical Potency

This compound has demonstrated high potency against CDK2 in biochemical assays. The dissociation constant (Kd) is a measure of the binding affinity of the inhibitor to its target.

TargetKd (nM)
CDK2 (Wild Type)50
CDK2 (C118L mutant)18.6
CDK2 (A144C mutant)15.4
CDK2 (C118L/A144C mutant)9.7

Note: Data sourced from commercially available information on this compound. The enhanced potency against mutant forms can be relevant in specific research contexts.

Quantitative Analysis of this compound-Induced G1 Arrest

Table 1: Representative Data on Cell Cycle Distribution Following this compound Treatment
TreatmentConcentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)045.235.819.0
This compound0.160.525.114.4
This compound178.312.59.2
This compound1085.18.76.2
Table 2: Representative Data on Inhibition of Rb Phosphorylation by this compound
TreatmentConcentration (µM)Relative pRb (Ser807/811) Level (%)
Vehicle (DMSO)0100
This compound0.165
This compound125
This compound1010

Note: This data is illustrative and would be generated by Western blot analysis, with band intensities quantified and normalized to a loading control and total Rb levels.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of a cancer cell line treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line (e.g., MCF-7, U2OS)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Incubate for 24 hours.

  • Cell Harvest: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Rb Phosphorylation

This protocol describes the detection of phosphorylated Rb (pRb) levels in cells treated with this compound by Western blotting.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pRb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells with this compound as described in the flow cytometry protocol. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against pRb overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the pRb signal to the total Rb signal and the loading control to determine the relative change in Rb phosphorylation.

Visualizations

Signaling Pathway

G1_S_Transition_and_K03861_Inhibition Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 activates pRb_E2F pRb-E2F Complex Cyclin_D_CDK4_6->pRb_E2F phosphorylates pRb_hypo p-pRb (hypo) pRb_E2F->pRb_hypo E2F E2F pRb_hypo->E2F releases pRb_hyper p-pRb (hyper) pRb_hypo->pRb_hyper Cyclin_E Cyclin E Transcription E2F->Cyclin_E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb_hypo hyperphosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition This compound This compound This compound->Cyclin_E_CDK2 inhibits

Caption: this compound inhibits CDK2, preventing Rb hyperphosphorylation and G1/S transition.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest fix Fix in Ethanol harvest->fix stain Stain with PI/RNase fix->stain flow Flow Cytometry stain->flow analyze Analyze DNA Content flow->analyze

Caption: Workflow for analyzing cell cycle effects of this compound via flow cytometry.

Experimental Workflow: Western Blot for pRb

Western_Blot_Workflow cluster_0 Cell Treatment and Lysis cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection seed_wb Seed & Treat Cells lyse Lyse Cells seed_wb->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Primary Antibody (pRb) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Caption: Workflow for Western blot analysis of Rb phosphorylation after this compound treatment.

Conclusion

This compound is a potent and selective inhibitor of CDK2 that effectively induces a G1 cell cycle arrest. Its mechanism of action, centered on the inhibition of Rb phosphorylation, makes it a valuable tool for cancer research and a potential therapeutic agent for tumors with a dysregulated G1/S checkpoint. The experimental protocols and representative data presented in this guide provide a framework for the preclinical characterization of this compound and other CDK2 inhibitors. A thorough understanding of the molecular mechanisms and the methods used to assess their impact is crucial for the successful development of targeted cancer therapies.

Investigating the Downstream Targets of K03861: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K03861, also known as AUZ454, is a potent and selective, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] As a critical regulator of the G1/S phase transition of the cell cycle, CDK2 represents a key therapeutic target in oncology. Hyperactivation of the CDK2 signaling pathway, often observed in various cancers, leads to uncontrolled cellular proliferation. This compound inhibits CDK2 activity by competing with the binding of its activating cyclin partners, thereby inducing cell cycle arrest and inhibiting tumor cell growth.[2][3] This technical guide provides an in-depth overview of the known downstream targets of this compound, detailed experimental protocols to assess its activity, and a summary of its biochemical potency.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK2. It specifically binds to the inactive "DFG-out" conformation of the kinase, a characteristic of type II inhibitors.[4][5] This binding mode prevents the conformational changes required for kinase activation and subsequent phosphorylation of its substrates. The primary and most well-characterized downstream effect of this compound-mediated CDK2 inhibition is the prevention of the phosphorylation of the Retinoblastoma protein (pRb).[6]

Core Downstream Signaling Pathway: CDK2/pRb Axis

The CDK2/pRb signaling pathway is a fundamental regulator of the G1/S cell cycle checkpoint. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA synthesis and S-phase entry. Upon activation by Cyclin E, CDK2 phosphorylates pRb at multiple sites, leading to a conformational change and the release of E2F. The liberated E2F then activates the transcription of target genes, driving the cell into S-phase. By inhibiting CDK2, this compound maintains pRb in its active, hypophosphorylated state, thereby sequestering E2F and enforcing a G1 cell cycle arrest.[6]

CDK2_pRb_Pathway cluster_G1 G1 Phase cluster_G1S_Transition G1/S Transition pRb pRb (hypophosphorylated) pRb_E2F pRb-E2F Complex pRb->pRb_E2F pRb_p pRb-P (hyperphosphorylated) E2F E2F E2F->pRb_E2F S_Phase_Genes S-Phase Genes (Transcriptionally Inactive) pRb_E2F->S_Phase_Genes Represses CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb Phosphorylates E2F_active E2F (Active) pRb_p->E2F_active Releases S_Phase_Genes_active S-Phase Genes (Transcriptionally Active) E2F_active->S_Phase_Genes_active Activates S_Phase S-Phase Entry S_Phase_Genes_active->S_Phase This compound This compound This compound->CyclinE_CDK2 Inhibits

Diagram 1: The CDK2/pRb signaling pathway and the inhibitory action of this compound.

Other Potential Downstream Targets

Beyond the well-established CDK2/pRb axis, preliminary evidence suggests other proteins may be affected by this compound-mediated CDK2 inhibition.

  • FOXO1: Forkhead box protein O1 (FOXO1) is a transcription factor that can promote apoptosis and cell cycle arrest. Its activity is negatively regulated by phosphorylation.[7][8] Inhibition of CDK2 by other compounds has been shown to lead to decreased phosphorylation of FOXO1, thereby potentially activating its tumor-suppressive functions.[6] Further investigation is required to quantify the specific effect of this compound on FOXO1 phosphorylation.

  • p27Kip1: The cyclin-dependent kinase inhibitor p27Kip1 binds to and inhibits CDK2/Cyclin E complexes, acting as a crucial regulator of the G1/S checkpoint. The stability of p27 is, in part, regulated by phosphorylation. Phosphorylation of p27 by CDK2 can mark it for degradation by the proteasome.[9][10][11][12] By inhibiting CDK2, this compound may lead to the stabilization and accumulation of p27, further reinforcing the G1 arrest.

  • Protein Phosphatase 1 (PP1): In platelets, CDK2 has been shown to phosphorylate and inactivate the catalytic subunit of Protein Phosphatase 1 (PP1).[13][14] this compound treatment suppressed thrombin-mediated platelet aggregation, suggesting that CDK2 inhibition can modulate PP1 activity in this cell type.[13][14] The broader implications of this interaction in other cell types remain to be fully elucidated.

Data Presentation

The biochemical potency of this compound against wild-type and mutant forms of CDK2 has been determined through in vitro binding assays.

TargetKd (nM)
CDK2 (Wild Type)50
CDK2 (C118L)18.6
CDK2 (A144C)15.4
CDK2 (C118L/A144C)9.7
Table 1: Dissociation constants (Kd) of this compound for various forms of CDK2. Data sourced from R&D Systems.[3]

Experimental Protocols

Western Blot Analysis of Phosphorylated Retinoblastoma (pRb)

This protocol details the methodology to assess the phosphorylation status of pRb in cells treated with this compound.

WB_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cell_culture 1. Cell Culture & this compound Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (p-pRb, total pRb, loading control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection

Diagram 2: Experimental workflow for Western blot analysis of pRb phosphorylation.

a. Cell Culture and Treatment:

  • Seed a cancer cell line with an intact Rb pathway (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-pRb (e.g., Ser780, Ser807/811), total pRb, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-pRb signal to the total pRb signal for each sample. Further normalize to the loading control to account for any variations in protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

CellCycle_Workflow cluster_cell_prep Cell Preparation cluster_staining_analysis Staining and Analysis treatment 1. Cell Treatment with this compound harvest 2. Cell Harvesting (Trypsinization) treatment->harvest fixation 3. Fixation (70% Ethanol) harvest->fixation staining 4. Staining (Propidium Iodide & RNase A) fixation->staining flow_cytometry 5. Flow Cytometry Analysis staining->flow_cytometry data_analysis 6. Data Analysis (Cell Cycle Modeling) flow_cytometry->data_analysis

Diagram 3: Workflow for cell cycle analysis using flow cytometry.

a. Cell Preparation and Treatment:

  • Plate cells as described for the Western blot protocol.

  • Treat cells with this compound and a vehicle control.

b. Cell Fixation and Staining:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

c. Flow Cytometry and Data Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Collect data from at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the distribution of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[5][15]

a. Cell Seeding:

  • Prepare a single-cell suspension of the desired cancer cell line.

  • Seed a low density of cells (e.g., 200-1000 cells per well, depending on the plating efficiency of the cell line) into 6-well plates.

  • Allow the cells to attach overnight.

b. Treatment:

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

c. Colony Formation:

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Monitor the plates until colonies in the control wells are visible and consist of at least 50 cells.

d. Staining and Counting:

  • Fix the colonies with a solution of methanol (B129727) and acetic acid.

  • Stain the colonies with crystal violet.

  • Count the number of colonies in each well.

e. Data Analysis:

  • Calculate the plating efficiency (PE) for the control cells: PE = (number of colonies formed / number of cells seeded) x 100%.

  • Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).

Conclusion

This compound is a potent CDK2 inhibitor with a well-defined mechanism of action centered on the inhibition of the CDK2/pRb signaling axis, leading to a G1 cell cycle arrest. This guide provides a comprehensive overview of the downstream effects of this compound and detailed protocols for its investigation. Further research into the effects of this compound on other potential downstream targets such as FOXO1, p27, and PP1 will provide a more complete understanding of its cellular activities and therapeutic potential. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to further explore the utility of this compound as a targeted anti-cancer agent.

References

The Role of K03861 in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell division cycle is a fundamental process, the dysregulation of which is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK2, are pivotal regulators of cell cycle progression, specifically at the G1/S transition. K03861 (also known as AUZ454) has emerged as a potent and selective type II inhibitor of CDK2, demonstrating significant potential as a therapeutic agent by inducing cell cycle arrest. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the role of this compound in halting cellular proliferation. We will delve into the core signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays, equipping researchers and drug development professionals with a comprehensive understanding of this promising CDK2 inhibitor.

Introduction to this compound: A Potent CDK2 Inhibitor

This compound is a small molecule inhibitor that targets the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2).[1] It is classified as a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase, offering a distinct mechanism of action compared to type I inhibitors.[2] By competing with cyclin binding, this compound effectively abrogates the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes, which are essential for the G1 to S phase transition.[1]

Table 1: Binding Affinity of this compound for CDK2 Variants

CDK2 VariantDissociation Constant (Kd)
CDK2 (Wild Type)50 nM[1]
CDK2 (C118L)18.6 nM[1]
CDK2 (A144C)15.4 nM[1]
CDK2 (C118L/A144C)9.7 nM[1]
CDK2 (unspecified)8.2 nM[3]

Core Mechanism of Action: Induction of G1 Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of a G1 phase cell cycle arrest. This is achieved by inhibiting the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor and gatekeeper of the G1/S checkpoint.

The CDK2-pRb Signaling Axis

In a normal cell cycle, the progression from G1 to S phase is driven by the sequential activation of CDK4/6 and CDK2. CDK4/6, in complex with cyclin D, initiates the phosphorylation of pRb. Subsequently, the CDK2/cyclin E complex hyperphosphorylates pRb, leading to a conformational change that causes the release of the E2F family of transcription factors. Free E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.

This compound-Mediated Inhibition of pRb Phosphorylation

This compound, by inhibiting CDK2, prevents the hyperphosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains tightly bound to E2F. The sequestration of E2F prevents the expression of S-phase-promoting genes, leading to a robust arrest of the cell cycle at the G1/S checkpoint.

This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE pRb_E2F pRb-E2F Complex (Active) CDK2_CyclinE->pRb_E2F Phosphorylates G1_Arrest G1 Cell Cycle Arrest CDK2_CyclinE->G1_Arrest Prevents pRb_P p-pRb (Inactive) E2F E2F (Free) pRb_P->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates

Figure 1. this compound-mediated inhibition of the CDK2-pRb pathway leading to G1 arrest.

Interplay with the p53 and p21 Signaling Pathways

The tumor suppressor protein p53 and its downstream effector, the CDK inhibitor p21, form a critical checkpoint in response to cellular stress, including DNA damage. Evidence suggests a potential interplay between CDK2 inhibition and the p53/p21 pathway. Inhibition of CDK2 can lead to the activation of p53, which in turn transcriptionally upregulates p21.[4] The induced p21 can then further inhibit CDK2, creating a positive feedback loop that reinforces the cell cycle arrest. While direct evidence for this compound inducing this pathway is still emerging, it represents a plausible secondary mechanism contributing to its efficacy.

This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits p53 p53 CDK2->p53 Inhibition may activate G1_Arrest G1 Cell Cycle Arrest p21 p21 p53->p21 Induces Transcription p21->CDK2 Inhibits p21->G1_Arrest Contributes to

Figure 2. Potential interplay of this compound with the p53-p21 pathway.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The efficacy of this compound in inducing cell cycle arrest can be quantified through cell-based assays. While comprehensive public data for this compound is limited, the following tables present representative data for a potent CDK2 inhibitor, illustrating the expected experimental outcomes.

Table 2: Representative IC50 Values for a CDK2 Inhibitor in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for Proliferation Inhibition
MCF7Breast Cancer0.5
HCT116Colon Cancer1.2
A549Lung Cancer2.5
U2OSOsteosarcoma0.8
(Note: These are representative values for a selective CDK2 inhibitor and may not reflect the exact IC50 values for this compound)

Table 3: Representative Cell Cycle Distribution Analysis by Flow Cytometry

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)45.235.819.0
CDK2 Inhibitor (1 µM)75.812.511.7
CDK2 Inhibitor (5 µM)85.15.39.6
(Note: Representative data showing the expected shift in cell cycle phases upon treatment with a selective CDK2 inhibitor for 24 hours.)

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or other CDK2 inhibitor)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Collect all cells (including any floating cells from the medium) and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 1 mL of cold PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate on single cells and generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

start Start: Seed Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide fix->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Cell Cycle Distribution analyze->end

Figure 3. Experimental workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis of pRb Phosphorylation

This protocol describes the detection of total and phosphorylated pRb by Western blotting to confirm the on-target effect of this compound.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-total pRb, anti-phospho-pRb [e.g., Ser807/811])

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples with Laemmli buffer and boil.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze band intensities to determine the ratio of phosphorylated pRb to total pRb.

Conclusion

This compound is a potent and selective type II CDK2 inhibitor that effectively induces G1 cell cycle arrest. Its primary mechanism of action involves the inhibition of CDK2-mediated phosphorylation of the Retinoblastoma protein, leading to the sequestration of the E2F transcription factor and a subsequent block in the transcription of genes required for S-phase entry. Furthermore, there is a potential for this compound to engage the p53-p21 signaling pathway, which would further reinforce the cell cycle arrest. The experimental protocols provided herein offer a robust framework for researchers to investigate and quantify the effects of this compound and other CDK2 inhibitors. Further research into the specific quantitative effects of this compound across a broad range of cancer models will be crucial in fully elucidating its therapeutic potential.

References

Preliminary Studies on K03861 in Novel Cancer Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on K03861, a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document summarizes the current understanding of this compound's mechanism of action, its preclinical efficacy in various cancer models, and detailed protocols for key experimental procedures. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this compound in novel cancer types.

Core Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its anti-cancer effects by targeting CDK2, a key regulator of cell cycle progression.[1] Specifically, this compound is a type II inhibitor that competes with the binding of activating cyclins to CDK2.[1][2] This inhibition prevents the phosphorylation of crucial substrates, most notably the Retinoblastoma protein (Rb).[3][4] Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1/S phase transition and DNA synthesis.[3][5] This ultimately leads to cell cycle arrest and an inhibition of tumor cell proliferation.[2]

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound against its primary target, CDK2, and its effects on cancer cell lines.

Target Inhibitory Constant (Kd)
CDK2 (Wild-Type)50 nM[1][6]
CDK2 (C118L mutant)18.6 nM[1][6]
CDK2 (A144C mutant)15.4 nM[1][6]
CDK2 (C118L/A144C mutant)9.7 nM[1][6]

Table 1: In vitro inhibitory activity of this compound against wild-type and mutant CDK2.

Cancer Type Cell Line Assay Concentration Duration Effect
Renal Cell CarcinomaCaki-1CCK810-20 µM1-4 daysInhibited cell proliferation[2]
Renal Cell CarcinomaACHNCCK810-20 µM1-4 daysInhibited cell proliferation[2]
Renal Cell CarcinomaCaki-1Colony Formation10 µM24 hoursDecreased colony formation[2]
Renal Cell CarcinomaACHNColony Formation10 µM24 hoursDecreased colony formation[2]

Table 2: Preclinical efficacy of this compound in renal cell carcinoma cell lines.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling Pathway

K03861_Signaling_Pathway cluster_0 cluster_1 This compound This compound CyclinE_CDK2 Cyclin E / CDK2 Complex This compound->CyclinE_CDK2 CellCycleArrest G1/S Phase Cell Cycle Arrest Rb Rb CyclinE_CDK2->Rb Phosphorylates pRb p-Rb (Inactive) CyclinE_CDK2->pRb E2F E2F Rb->E2F Sequesters S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates E2F->S_Phase_Genes S_Phase_Genes->pRb

This compound inhibits the Cyclin E/CDK2 complex, preventing Rb phosphorylation and leading to G1/S arrest.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Measure absorbance (570 nm) solubilize->read analyze Analyze data (Calculate IC50) read->analyze

Workflow for determining the IC50 of this compound using an MTT cell viability assay.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start implant Implant human cancer cells subcutaneously in mice start->implant tumor_growth Monitor tumor growth implant->tumor_growth randomize Randomize mice into treatment & control groups tumor_growth->randomize treat Administer this compound or vehicle randomize->treat monitor Measure tumor volume and body weight regularly treat->monitor endpoint Endpoint reached monitor->endpoint excise Excise and weigh tumors endpoint->excise analyze Analyze tumor growth inhibition & biomarkers excise->analyze

Generalized workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7][8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[9]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8][9]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-Rb

This protocol is for assessing the effect of this compound on the phosphorylation of Rb.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and duration.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]

  • Determine protein concentration using a BCA assay.[4]

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies overnight at 4°C.[12]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane and detect protein bands using an ECL reagent and an imaging system.[11]

  • Quantify band intensities and normalize phospho-Rb levels to total Rb and a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.[3]

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.[3]

  • Incubate on ice for at least 30 minutes.[13]

  • Wash the fixed cells with PBS to remove the ethanol.[3]

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[13]

  • Analyze the cell cycle distribution using a flow cytometer.[14]

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID)[15]

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.[15]

  • Subcutaneously inject the cell suspension into the flank of each mouse.[15]

  • Monitor tumor growth regularly with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.[15]

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[16]

  • Administer this compound or vehicle to the respective groups according to the desired dosing schedule.[16]

  • Measure tumor volume and body weight 2-3 times per week.[15]

  • At the study endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blot for biomarkers).[15]

This technical guide provides a foundational understanding of this compound and standardized protocols to aid in the exploration of its therapeutic potential in novel cancer settings. Further research is warranted to expand the scope of preclinical data and to ultimately translate these findings into clinical applications.

References

Unveiling the Chemical Biology of AUZ454: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical and biological properties of AUZ454 (also known as K03861), a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cell cycle in oncology and other diseases.

Core Chemical Properties

AUZ454 is a small molecule inhibitor with well-defined chemical characteristics crucial for its biological activity and development as a potential therapeutic agent.

PropertyValue
Synonyms This compound
CAS Number 853299-07-7
Molecular Formula C₂₄H₂₆F₃N₇O₂
Molecular Weight 501.5 g/mol
Appearance A solid
SMILES CN1CCN(CC2=C(C(F)(F)F)C=C(NC(NC3=CC=C(OC4=NC(N)=NC=C4)C=C3)=O)C=C2)CC1
InChI Key PWDLXPJQFNVTNL-UHFFFAOYSA-N

Mechanism of Action and Biological Activity

AUZ454 functions as a type II inhibitor of CDK2, a key regulator of cell cycle progression, particularly at the G1/S transition. Unlike type I inhibitors that compete directly with ATP in the active site of the kinase, type II inhibitors bind to an allosteric site, inducing a conformational change that inactivates the enzyme. Specifically, AUZ454 inhibits CDK2 activity by competing with the binding of its activating cyclin partners, such as Cyclin E and Cyclin A.[1] This mode of action leads to cell cycle arrest and inhibition of cell proliferation.

Binding Affinity and Potency

The inhibitory potential of AUZ454 has been quantified through various biochemical and cell-based assays.

TargetAssay TypeValue (IC₅₀/Kd)
CDK2 (Wild-Type) Kd8.2 nM, 50 nM[1][2]
CDK2 (C118L mutant) Kd18.6 nM[2]
CDK2 (A144C mutant) Kd15.4 nM[2]
CDK2 (C118L/A144C mutant) Kd9.7 nM[2]
FLT3-ITD Ba/F3 cells IC₅₀~0.001 µM[3]
Wild-Type Ba/F3 cells IC₅₀> 0.1 µM[3]
Human Cytomegalovirus (HCMV) in macrophages IC₅₀1.028 µM[3]
Cellular Effects
  • Cell Proliferation: AUZ454 has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including Caki-1 and ACHN cells, in a CDK2-dependent manner.[1]

  • Meiosis: At a concentration of 10 µM, AUZ454 has been shown to inhibit spindle organization and chromosome alignment during meiosis I and prevent egg activation in isolated mouse oocytes.[3]

Signaling Pathway

AUZ454 targets the CDK2 signaling pathway, a critical cascade regulating the G1/S phase transition of the cell cycle. The diagram below illustrates the canonical pathway and the point of intervention by AUZ454.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p_E2F p-pRb + E2F (Inactive Repressor) pRb_E2F->pRb_p_E2F E2F E2F pRb_p_E2F->E2F Releases CyclinE_Expression Cyclin E Gene Transcription E2F->CyclinE_Expression Activates S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Drives CyclinE Cyclin E CyclinE_Expression->CyclinE CyclinE_CDK2 Cyclin E / CDK2 (Active Kinase) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F Hyperphosphorylates AUZ454 AUZ454 AUZ454->CyclinE_CDK2 Inhibits

AUZ454 inhibits the active Cyclin E/CDK2 complex, preventing cell cycle progression.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of CDK2 inhibitors like AUZ454.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of AUZ454 on cell proliferation by measuring the metabolic activity of viable cells.

Workflow for determining the IC50 of AUZ454 using an MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of AUZ454 in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[4][5][6]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[4][5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This method is used to confirm the on-target activity of AUZ454 by assessing the phosphorylation status of the direct downstream CDK2 substrate, the Retinoblastoma protein (pRb).

Western_Blot_Workflow A 1. Treat cells with AUZ454 B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and incubate with primary antibodies (anti-pRb, anti-total Rb) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect chemiluminescence F->G H 8. Analyze band intensity G->H

Workflow for Western Blot analysis of Rb phosphorylation.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with AUZ454 at its IC₅₀ concentration for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7][8][9][10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7][8][9][10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies specific for phosphorylated Rb (e.g., Ser807/811) and total Rb.[7][8][9][10]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of AUZ454 on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with AUZ454 for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[11]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.[11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11]

Clinical Development Status

Based on a comprehensive review of publicly available information, there is currently no evidence to suggest that AUZ454 has entered human clinical trials. It is considered a preclinical compound used for research purposes to investigate the roles of CDK2 in various biological processes.

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice. The safety and efficacy of AUZ454 have not been established in humans.

References

An In-depth Technical Guide to the Interaction of K03861 with Cyclin A and Cyclin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K03861 (also known as AUZ454) is a potent and selective Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its primary mechanism of action involves competing with the binding of activating cyclins, namely Cyclin A and Cyclin E, to CDK2, thereby preventing the formation of the active kinase complex essential for cell cycle progression.[1][2] This technical guide provides a comprehensive overview of the interaction between this compound and the CDK2/cyclin A and CDK2/cyclin E complexes, including quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

The cell cycle is a tightly regulated process orchestrated by cyclin-dependent kinases (CDKs) and their regulatory cyclin subunits. CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression, respectively. Dysregulation of the CDK2/cyclin pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

This compound is a small molecule inhibitor that targets the inactive conformation of CDK2, classifying it as a Type II inhibitor.[3] By binding to a region adjacent to the ATP-binding pocket and stabilizing the "DFG-out" conformation of the activation loop, this compound effectively prevents the conformational changes required for cyclin binding and subsequent kinase activation.[3][4]

Quantitative Data on this compound Interaction with CDK2 and Cyclins

The interaction of this compound with CDK2 has been characterized using various biophysical and biochemical assays. The following tables summarize the available quantitative data.

Table 1: Dissociation Constants (Kd) of this compound for CDK2 Variants

CDK2 VariantDissociation Constant (Kd) (nM)Assay Type
CDK2 (Wild Type)50Cell-free assay[2]
CDK2 (C118L)18.6Cell-free assay[2]
CDK2 (A144C)15.4Cell-free assay[2]
CDK2 (C118L/A144C)9.7Cell-free assay[2]

Table 2: Effect of this compound on CDK2-Cyclin A Interaction

ParameterObservationAssay Type
Cyclin A Affinity for CDK2~10-fold decrease in the presence of this compoundBiolayer Interferometry (BLI)
Association Rate (ka)IncreasedBiolayer Interferometry (BLI)
Dissociation Rate (kd)Increased (to a greater extent than ka)Biolayer Interferometry (BLI)

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its ability to allosterically inhibit CDK2 by preventing the binding of its essential cyclin activators.

K03861_Mechanism_of_Action cluster_inactive Inactive State cluster_active Active State CDK2_inactive CDK2 (Inactive 'DFG-out' conformation) CDK2_Cyclin_A CDK2/Cyclin A Complex CDK2_Cyclin_E CDK2/Cyclin E Complex Progression Cell Cycle Progression (G1/S Transition, S Phase) CDK2_Cyclin_A->Progression Phosphorylates substrates CDK2_Cyclin_E->Progression Phosphorylates substrates This compound This compound This compound->CDK2_inactive Binds to and stabilizes This compound->CDK2_Cyclin_A Prevents formation This compound->CDK2_Cyclin_E Prevents formation CyclinA Cyclin A CyclinE Cyclin E CyclinA->CDK2_Cyclin_A Binds and Activates CyclinE->CDK2_Cyclin_E Binds and Activates

Mechanism of this compound Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CDK2 and its cyclins.

Biolayer Interferometry (BLI) for Cyclin Binding Kinetics

This protocol outlines the steps to measure the effect of this compound on the binding kinetics of Cyclin A to CDK2.

BLI_Workflow cluster_prep Preparation cluster_run BLI Run (Octet System) cluster_analysis Data Analysis Reagents Prepare Assay Buffer: 25 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 2 mg/mL BSA, 0.2% Tween CDK2_prep Immobilize biotinylated CDK2 on streptavidin biosensors Reagents->CDK2_prep Analytes Prepare serial dilutions of Cyclin A and this compound in assay buffer CDK2_prep->Analytes Baseline1 Equilibrate biosensors in assay buffer (Baseline 1) Association Associate Cyclin A (with/without this compound) to immobilized CDK2 Baseline1->Association Dissociation Transfer biosensors to assay buffer to measure dissociation Association->Dissociation Fitting Fit sensorgram data to a 1:1 binding model Dissociation->Fitting Parameters Determine ka, kd, and KD Fitting->Parameters

Biolayer Interferometry Workflow.

Methodology:

  • Protein Preparation: Full-length human CDK2 is expressed and purified. The protein is then biotinylated for immobilization.

  • Reagent Preparation: The assay buffer consists of 25 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 2 mg/mL BSA, and 0.2% (v/v) Tween.[4] Serial dilutions of Cyclin A and this compound are prepared in this buffer.

  • BLI Experiment:

    • Streptavidin biosensors are loaded with biotinylated CDK2.

    • A baseline is established by dipping the sensors in assay buffer.

    • The sensors are then moved to wells containing various concentrations of Cyclin A, with or without a fixed concentration of this compound, to measure the association phase.

    • Finally, the sensors are transferred back to the assay buffer to monitor the dissociation of the complex.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ADP-Glo™ Kinase Assay for CDK2/Cyclin E Activity

This protocol describes a luminescent-based assay to measure the kinase activity of the CDK2/Cyclin E complex and the inhibitory effect of compounds like this compound.

ADP_Glo_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Reagents Prepare Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT Inhibitor Add this compound dilutions to 384-well plate Reagents->Inhibitor Enzyme Add CDK2/Cyclin E enzyme Inhibitor->Enzyme Substrate_ATP Add Substrate/ATP mix (e.g., Histone H1, 150 µM ATP) Enzyme->Substrate_ATP Initiate reaction Incubate_Kinase Incubate at RT for 60 min Substrate_ATP->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate at RT for 40 min) Incubate_Kinase->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Incubate at RT for 30 min) Add_ADP_Glo->Add_Detection Read Record luminescence Add_Detection->Read

ADP-Glo™ Kinase Assay Workflow.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, and 50 µM DTT. Prepare a substrate/ATP mixture (e.g., Histone H1 and ATP at a concentration near the Km for CDK2/Cyclin E).

  • Assay Procedure:

    • Dispense various concentrations of this compound (or vehicle control) into the wells of a 384-well plate.

    • Add the CDK2/Cyclin E enzyme to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction at room temperature for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound can be determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent Type II inhibitor of CDK2 that functions by preventing the binding of its activating partners, Cyclin A and Cyclin E. Quantitative data demonstrates its high affinity for CDK2 and its ability to significantly reduce the affinity of Cyclin A for the kinase. The experimental protocols provided herein offer a robust framework for further investigation of this compound and other CDK2 inhibitors. A thorough understanding of the mechanism and kinetics of this interaction is crucial for the development of novel cancer therapeutics targeting the cell cycle.

References

Methodological & Application

Application Notes for K03861: An In Vitro Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K03861 (also known as AUZ454) is a potent and specific Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in regulating the G1/S phase transition and progression through the S phase of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound inhibits CDK2 activity by competing with the binding of activating cyclins.[1][2] These application notes provide a detailed protocol for determining the potency of this compound against CDK2/Cyclin A in an in vitro setting using a luminescence-based kinase assay.

Quantitative Data

The inhibitory activity of this compound is most commonly characterized by its binding affinity (Kd) to the target kinase. The following table summarizes the reported Kd values for this compound against wild-type and mutant forms of CDK2. Lower Kd values indicate a higher binding affinity.

CompoundTargetKd (nM)Assay Type
This compoundCDK2 (Wild-Type)50Cell-free assay[1]
This compoundCDK2 (C118L)18.6Cell-free assay[1]
This compoundCDK2 (A144C)15.4Cell-free assay[1]
This compoundCDK2 (C118L/A144C)9.7Cell-free assay[1]

Note: The Kd (dissociation constant) represents the concentration of the inhibitor required to occupy 50% of the target kinase binding sites at equilibrium. While related to the IC50 value (the concentration for 50% inhibition of kinase activity), it is a direct measure of binding affinity.

CDK2 Signaling Pathway and Inhibition by this compound

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the mechanism of inhibition by this compound.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb releases E2F E2F pRb->E2F inhibits CyclinE Cyclin E Transcription E2F->CyclinE CyclinA Cyclin A Transcription E2F->CyclinA CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->pRb hyper- phosphorylates S_Phase_Entry S-Phase Entry & DNA Replication CDK2_CyclinE->S_Phase_Entry promotes CDK2_CyclinA CDK2-Cyclin A CyclinA->CDK2_CyclinA activates S_Phase_Progression S-Phase Progression CDK2_CyclinA->S_Phase_Progression promotes This compound This compound This compound->CDK2_CyclinE inhibits assembly This compound->CDK2_CyclinA

CDK2 signaling at the G1/S transition and this compound inhibition.

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of this compound against CDK2, based on the widely used ADP-Glo™ Kinase Assay platform. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials and Reagents
ReagentSuggested Supplier
Recombinant Human CDK2/Cyclin A2Promega / BPS Bioscience
This compoundSelleck Chemicals / MedChemExpress
Histone H1 (Substrate)Merck / NEB
ATP (Adenosine 5'-triphosphate)Sigma-Aldrich
ADP-Glo™ Kinase Assay KitPromega
Kinase Buffer (see recipe below)-
DMSO (Dimethyl sulfoxide), AnhydrousSigma-Aldrich
384-well white, flat-bottom platesCorning / Greiner
Plate-reading Luminometer-

Kinase Buffer Recipe (1X):

  • 40 mM Tris-HCl, pH 7.5

  • 20 mM MgCl₂

  • 0.1 mg/mL BSA (Bovine Serum Albumin)

  • 50 µM DTT (Dithiothreitol)

Experimental Workflow Diagram

The diagram below outlines the key steps of the in vitro kinase assay.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis P1 Prepare Reagent Mixes: - Kinase Buffer - CDK2/Cyclin A Enzyme - Histone H1 Substrate - ATP Solution A2 Add CDK2/Cyclin A Enzyme P1->A2 P2 Prepare this compound Serial Dilutions in Kinase Buffer + DMSO A1 Dispense this compound dilutions or Vehicle Control to Plate P2->A1 A1->A2 A3 Pre-incubate (10-15 min, RT) (Inhibitor-Enzyme Binding) A2->A3 A4 Initiate Reaction: Add ATP/Substrate Mix A3->A4 A5 Incubate (60 min, 30°C) (Kinase Reaction) A4->A5 D1 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent A5->D1 D2 Incubate (40 min, RT) D1->D2 D3 Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent D2->D3 D4 Incubate (30 min, RT) D3->D4 D5 Read Luminescence D4->D5 AN1 Calculate % Inhibition vs. Control D5->AN1 AN2 Plot Dose-Response Curve (% Inhibition vs. log[this compound]) AN1->AN2 AN3 Determine IC₅₀ Value AN2->AN3

Workflow for the this compound in vitro kinase assay.
Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series of this compound (e.g., 11-point, 1:3 dilution) in Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Prepare working solutions of recombinant CDK2/Cyclin A, Histone H1 substrate, and ATP in Kinase Buffer. The final ATP concentration should be at or near its Km for CDK2 (typically 10-100 µM).

2. Assay Plate Setup (384-well format):

  • Add 2.5 µL of the this compound serial dilutions or a vehicle control (Kinase Buffer with the same final DMSO concentration) to the appropriate wells of a 384-well plate.

  • Add 2.5 µL of the diluted CDK2/Cyclin A enzyme solution to each well.

  • Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

3. Kinase Reaction Initiation:

  • Add 5 µL of the ATP/Histone H1 substrate mixture to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Mix the plate gently and incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.

4. Signal Detection:

  • Equilibrate the plate to room temperature.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

  • Incubate the plate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

5. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle (DMSO) control wells (0% inhibition) and "no enzyme" control wells (100% inhibition).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

References

Application Notes and Protocols for K03861 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K03861, also known as AUZ454, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of cell cycle progression, and its aberrant activity is implicated in the proliferation of various cancer cells. This compound exerts its inhibitory effect by competing with the binding of activating cyclins to CDK2.[1] This document provides detailed protocols for assessing the impact of this compound on cell viability using two common colorimetric assays: MTT and CCK-8. Additionally, it presents a summary of the compound's antiproliferative activity and a diagram of the relevant signaling pathway.

Data Presentation

The following table summarizes the inhibitory activity of this compound against CDK2 and its effect on the viability of select cancer cell lines.

Target/Cell LineAssay TypeIC50/Kd (nM)Notes
CDK2 (Wild Type)Biochemical Assay (Kd)50Dissociation constant.[1][2]
CDK2 (C118L)Biochemical Assay (Kd)18.6[1][2]
CDK2 (A144C)Biochemical Assay (Kd)15.4[1][2]
CDK2 (C118L/A144C)Biochemical Assay (Kd)9.7[1][2]
Caki-1 (Renal)CCK-8 Cell Viability-Inhibitory effect observed at 10-20 µM over 1-4 days.[1]
ACHN (Renal)CCK-8 Cell Viability-Inhibitory effect observed at 10-20 µM over 1-4 days.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by this compound and the general experimental workflow for assessing its effect on cell viability.

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition cluster_Inhibition Inhibition by this compound CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Forms complex pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates transcription of Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression This compound This compound This compound->CDK2 Inhibits

Diagram 1: this compound inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation.

Cell_Viability_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding drug_treatment Treat with this compound (various concentrations) cell_seeding->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation add_reagent Add MTT or CCK-8 Reagent incubation->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance data_analysis Data Analysis (Calculate % Viability, IC50) measure_absorbance->data_analysis end End data_analysis->end

Diagram 2: General experimental workflow for MTT and CCK-8 cell viability assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine the optimal cell seeding density through a preliminary growth curve experiment to ensure cells are approximately 80-90% confluent in the control wells at the end of the assay. A typical range is 1,000-10,000 cells per well.

    • Seed the cells in a 96-well plate in a final volume of 100 µL of complete culture medium per well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the drug-treated wells (represents 100% viability).

      • Blank Control: Wells containing only culture medium to measure background absorbance.

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the appropriate wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits cell viability by 50%).

CCK-8 (Cell Counting Kit-8) Assay

This protocol provides a more convenient method for assessing cell viability, as the formazan product is water-soluble.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CCK-8 reagent

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay to seed the cells in a 96-well plate.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay to treat the cells with this compound and include appropriate controls.

  • CCK-8 Incubation:

    • After the treatment period, add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

References

Application Notes and Protocols: Western Blot Analysis of Retinoblastoma Protein (pRb) Phosphorylation Following K03861 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoblastoma protein (pRb) is a critical tumor suppressor and a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[1] The function of pRb is tightly regulated by its phosphorylation status. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby inhibiting the expression of genes necessary for DNA synthesis and cell cycle progression.[1][2] As cells prepare to enter the S phase, cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, sequentially phosphorylate pRb.[3] This hyperphosphorylation leads to a conformational change in pRb, causing its dissociation from E2F and allowing the transcription of S-phase-promoting genes.[3][4]

Dysregulation of the pRb pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. K03861 (also known as AUZ454) is a potent and specific type II inhibitor of CDK2.[5][6][7] It functions by competing with the binding of activating cyclins, thereby preventing the kinase activity of CDK2.[5][7] By inhibiting CDK2, this compound is expected to decrease the hyperphosphorylation of pRb, maintaining it in its active, growth-suppressive state and leading to cell cycle arrest at the G1/S checkpoint.[8]

These application notes provide a detailed protocol for utilizing Western blotting to analyze the phosphorylation status of pRb in response to this compound treatment.

Signaling Pathway and Mechanism of Action

In the G1 phase of the cell cycle, mitogenic signals lead to the activation of Cyclin D-CDK4/6 complexes, which initiate the phosphorylation of pRb.[2] Subsequently, the Cyclin E-CDK2 complex further phosphorylates pRb, leading to its complete inactivation and the release of E2F transcription factors.[4][8] this compound directly inhibits the kinase activity of CDK2, thereby preventing the hyperphosphorylation of pRb and maintaining the cell in a G1-arrested state.[5][8]

CDK2_pRb_Pathway cluster_G1_Phase G1 Phase cluster_Inhibition Inhibition by this compound Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 activates pRb_E2F pRb-E2F Complex (Active/Hypophosphorylated) Cyclin_D_CDK4_6->pRb_E2F phosphorylates Cyclin_E_CDK2 Cyclin E-CDK2 pRb_p p-pRb (Partially Phosphorylated) Cyclin_E_CDK2->pRb_p phosphorylates pRb_E2F->pRb_p pRb_pp pp-pRb (Hyperphosphorylated/Inactive) pRb_p->pRb_pp E2F E2F pRb_pp->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition This compound This compound This compound->Cyclin_E_CDK2 inhibits

Caption: CDK2/pRb Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate a suitable cell line (e.g., MCF-7, U2OS, or another line with intact pRb pathway) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[6][9] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) and a time-course experiment (e.g., 6, 12, 24 hours).

  • Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.

  • Incubation: Incubate the cells for the desired treatment duration.

Protein Lysate Preparation
  • Cell Washing: After treatment, place the culture plates on ice and aspirate the medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]

  • Cell Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.[8]

  • Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing to ensure complete lysis.[8]

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to new pre-chilled microcentrifuge tubes.[8]

Protein Quantification

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

Western Blot Protocol

Western_Blot_Workflow Start Cell Treatment with this compound Lysis Protein Lysate Preparation (RIPA + Inhibitors) Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-pRb, total pRb, Loading Control) Overnight at 4°C Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End Results Analysis->End

Caption: Western Blot Experimental Workflow for pRb Analysis.
  • Sample Preparation: Based on the protein quantification results, normalize the protein concentration for all samples. Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of pRb (e.g., 8-12%).[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8] It is crucial to probe for both phosphorylated pRb (e.g., Ser807/811, which are known CDK2/4 sites) and total pRb. A loading control, such as GAPDH or β-actin, should also be probed to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.[8]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[8]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated pRb band to the total pRb band for each sample. Further normalization to the loading control can be performed to account for any loading discrepancies.[1]

Data Presentation

The following tables summarize the expected outcomes and recommended reagents for the Western blot analysis.

Table 1: Representative Quantitative Data of this compound Treatment on pRb Phosphorylation

Target ProteinTreatmentFold Change in Phosphorylation (Normalized to Total pRb & Loading Control)
pRb (Ser807/811)Vehicle (DMSO)1.0
This compound (0.1 µM)0.7
This compound (1 µM)0.3
This compound (10 µM)0.1
Total pRbVehicle (DMSO)1.0
This compound (0.1 µM)~1.0
This compound (1 µM)~1.0
This compound (10 µM)~1.0
GAPDHAll Conditions1.0

Note: The data presented in this table are representative and are intended to illustrate the expected dose-dependent decrease in pRb phosphorylation upon this compound treatment. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Table 2: Recommended Reagents and Antibodies

ReagentSupplier (Example)Catalog Number (Example)Recommended Dilution
This compoundSelleck ChemicalsS7965Varies by experiment
RIPA Lysis BufferCell Signaling Technology9806As per manufacturer
Protease/Phosphatase Inhibitor CocktailThermo Fisher Scientific784401X
BCA Protein Assay KitThermo Fisher Scientific23225As per manufacturer
Anti-phospho-Rb (Ser807/811) AntibodyCell Signaling Technology85161:1000
Anti-Rb AntibodyCell Signaling Technology93091:1000
Anti-GAPDH AntibodyCell Signaling Technology51741:1000
HRP-conjugated anti-rabbit IgGCell Signaling Technology70741:2000
HRP-conjugated anti-mouse IgGCell Signaling Technology70761:2000
ECL SubstrateThermo Fisher Scientific32106As per manufacturer

Logical Flow of this compound's Cellular Effects

The primary effect of this compound is the direct inhibition of CDK2 kinase activity. This leads to a decrease in the phosphorylation of its direct substrates, such as pRb. The reduced phosphorylation of pRb prevents the release of E2F, thereby blocking the transcription of genes required for S-phase entry and resulting in a G1 cell cycle arrest.

Logical_Flow K03861_Treatment This compound Treatment CDK2_Inhibition Inhibition of CDK2 Kinase Activity K03861_Treatment->CDK2_Inhibition pRb_Hypophosphorylation Decreased pRb Phosphorylation CDK2_Inhibition->pRb_Hypophosphorylation pRb_E2F_Stabilization Stabilization of pRb-E2F Complex pRb_Hypophosphorylation->pRb_E2F_Stabilization E2F_Repression Repression of E2F-mediated Transcription pRb_E2F_Stabilization->E2F_Repression G1_Arrest G1 Cell Cycle Arrest E2F_Repression->G1_Arrest

Caption: Logical Flow of this compound's Cellular Effects.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of the CDK2 inhibitor this compound on the phosphorylation of pRb, providing valuable insights into the cellular activity of this compound.

References

Application Notes and Protocols for K03861-Mediated Immunoprecipitation of CDK2 Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its activity is tightly controlled by the binding of regulatory subunits, primarily cyclins E and A.[1] Dysregulation of the CDK2 signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2] K03861 is a potent and specific type II inhibitor of CDK2.[3][4] Unlike type I inhibitors that bind to the active conformation of the kinase, this compound stabilizes an inactive "DFG-out" conformation of CDK2, competing with the binding of activating cyclins.[5][6][7] This unique mechanism of action makes this compound a valuable tool for studying the composition and dynamics of CDK2 protein complexes.

These application notes provide detailed protocols for the use of this compound in the immunoprecipitation (IP) of CDK2 and its associated protein complexes. The methodologies described are intended to enable researchers to effectively isolate and analyze CDK2 complexes to investigate protein-protein interactions and the effects of CDK2 inhibition.

Data Presentation

This compound exhibits high affinity for both wild-type and mutant forms of CDK2. The dissociation constants (Kd) are summarized in the table below.

CDK2 VariantDissociation Constant (Kd)
CDK2 (Wild Type)50 nM
CDK2 (C118L)18.6 nM
CDK2 (A144C)15.4 nM
CDK2 (C118L/A144C)9.7 nM
(Data sourced from references[3][4])

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, a diagram of the CDK2 signaling pathway is presented below, followed by a schematic of the experimental workflow for this compound-mediated immunoprecipitation.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_Inhibition Inhibition Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Cyclin D Synthesis Cyclin D Synthesis Ras/MAPK Pathway->Cyclin D Synthesis Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb Phosphorylation (initial) pRb Phosphorylation (initial) CDK4/6->pRb Phosphorylation (initial) E2F Release E2F Release pRb Phosphorylation (initial)->E2F Release E2F E2F E2F Release->E2F Cyclin E Synthesis Cyclin E Synthesis E2F->Cyclin E Synthesis Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 pRb Hyperphosphorylation pRb Hyperphosphorylation CDK2->pRb Hyperphosphorylation S Phase Entry S Phase Entry CDK2->S Phase Entry pRb Hyperphosphorylation->E2F Release p21/p27 p21/p27 p21/p27->CDK2 This compound This compound This compound->CDK2 Competes with Cyclin E/A binding

Figure 1: Simplified CDK2 Signaling Pathway at the G1/S Transition.

IP_Workflow Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Optional: Treat with this compound Pre-clearing Lysate Pre-clearing Lysate Cell Lysis->Pre-clearing Lysate Add this compound to lysis buffer Immunoprecipitation Immunoprecipitation Pre-clearing Lysate->Immunoprecipitation Incubate with anti-CDK2 antibody Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Analysis Analysis Elution->Analysis Western Blot or Mass Spectrometry

Figure 2: Experimental Workflow for this compound-mediated CDK2 Immunoprecipitation.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of CDK2 and Associated Proteins using this compound

This protocol is designed for the isolation of endogenous CDK2 complexes from cultured mammalian cells. The inclusion of this compound is intended to stabilize CDK2 in its inactive conformation, which may alter its interaction with binding partners.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, MCF7)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate. Immediately before use, add protease and phosphatase inhibitor cocktails.

  • Anti-CDK2 antibody (validated for IP)

  • Isotype control antibody (e.g., normal rabbit IgG)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer: Co-IP Lysis Buffer with a reduced detergent concentration (e.g., 0.1% NP-40)

  • Elution Buffer: 2x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Microcentrifuge tubes, refrigerated microcentrifuge, and rotator

Procedure:

  • Cell Culture and Treatment (Optional):

    • Culture cells to 70-80% confluency.

    • For studying the in-cell effects of this compound on complex formation, treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time before harvesting.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the plate (e.g., 1 mL per 10 cm plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Addition of this compound:

    • Add this compound to the cell lysate to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically. Incubate on a rotator for 1 hour at 4°C. This step aims to stabilize the inactive conformation of CDK2 within the lysate.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G bead slurry to the lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add the anti-CDK2 antibody to the pre-cleared lysate (the amount of antibody should be optimized according to the manufacturer's instructions). For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of Protein A/G bead slurry to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • For Western Blot Analysis: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant.

    • For Mass Spectrometry Analysis: Elute the protein complexes using a non-denaturing elution buffer to preserve protein-protein interactions. Alternatively, on-bead digestion can be performed.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected CDK2 interacting proteins (e.g., Cyclin A, Cyclin E, p21, p27).

    • For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.[4][5]

Protocol 2: Analysis of Immunoprecipitated CDK2 Complexes by Mass Spectrometry

This protocol outlines the general steps for preparing immunoprecipitated CDK2 complexes for analysis by mass spectrometry to identify interacting proteins.

Procedure:

  • Elution and In-Solution Digestion:

    • Following the immunoprecipitation protocol, elute the protein complexes using a buffer compatible with mass spectrometry (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce the disulfide bonds in the eluted proteins with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a sequence-grade protease such as trypsin.

  • On-Bead Digestion:

    • After the final wash of the immunoprecipitation, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin and incubate overnight at 37°C with shaking.

    • Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis:

    • Desalt and concentrate the peptide samples using a C18 StageTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins present in the sample.

    • Use bioinformatics tools to filter out non-specific binders and identify high-confidence interacting proteins. Compare the results from the anti-CDK2 IP with the isotype control IP to identify specific interactors.

Interpretation of Results

The use of this compound in co-immunoprecipitation experiments can provide unique insights into the composition of CDK2 complexes. As this compound competes with cyclin binding, it is expected that the immunoprecipitated CDK2 will be associated with a different set of proteins compared to a standard co-IP without the inhibitor.

  • Decreased Cyclin Association: A significant reduction in the co-immunoprecipitation of Cyclin A and Cyclin E with CDK2 is expected in the presence of this compound.[6][8]

  • Enrichment of Non-Cyclin Binders: The stabilization of the inactive CDK2 conformation may lead to the enrichment of proteins that preferentially bind to this state. This could include CDK inhibitors (e.g., p21, p27) or other regulatory proteins.

  • Identification of Novel Interactors: By altering the conformation of CDK2, this compound may reveal novel or transient protein-protein interactions that are not readily detectable under standard conditions.

Conclusion

This compound is a powerful chemical probe for investigating the CDK2 interactome. The protocols provided here offer a framework for utilizing this inhibitor in immunoprecipitation experiments to analyze the composition and dynamics of CDK2 protein complexes. Careful optimization of the experimental conditions, particularly the concentration of this compound and the stringency of the wash steps, will be crucial for obtaining reliable and informative results. The unique mechanism of action of this compound provides an opportunity to explore the conformational landscape of CDK2 and its impact on protein-protein interactions, ultimately contributing to a deeper understanding of CDK2 biology and its role in disease.

References

Application Notes and Protocols for the Preparation of K03861 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

K03861, also known as AUZ454, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It is a valuable tool for studying the roles of CDK2 in cell cycle regulation and for potential therapeutic development. Accurate and consistent preparation of a this compound stock solution is critical for reliable experimental outcomes. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to the compound's high solubility in this solvent.[1][2][3] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
Molecular Weight 501.50 g/mol [1][2]
Solubility in DMSO Up to 250 mg/mL (498.50 mM)[2]
Recommended Storage (Powder) -20°C for up to 3 years[2]
Recommended Storage (in DMSO) -80°C for up to 2 years or -20°C for up to 1 year[2]

Experimental Protocols

Materials:
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 50 mM this compound Stock Solution in DMSO:

This protocol provides instructions for preparing 1 mL of a 50 mM this compound stock solution. Adjust the quantities proportionally for different volumes.

  • Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom. This prevents loss of the compound.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 25.08 mg of this compound powder into the tube.

  • Adding DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Close the tube tightly and vortex the solution until the this compound is completely dissolved.

    • If dissolution is slow, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles. It is crucial to use fresh, non-hygroscopic DMSO as moisture can reduce solubility.[1][2]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]

Calculations for Stock Solution Preparation:

To prepare a stock solution of a desired concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 50 mM (0.050 mol/L) solution in 1 mL (0.001 L):

Mass (g) = 0.050 mol/L * 0.001 L * 501.50 g/mol = 0.025075 g = 25.08 mg

Visualizations

Signaling Pathway of this compound Inhibition

This compound is a type II inhibitor that targets CDK2. It functions by competing with the binding of activating cyclins, thereby inhibiting CDK2 activity.[1]

K03861_Inhibition_Pathway cluster_0 CDK2 Activation cluster_1 Cell Cycle Progression CDK2 CDK2 Active_CDK2_Cyclin Active CDK2-Cyclin Complex CDK2->Active_CDK2_Cyclin Cyclin Cyclin E/A Cyclin->Active_CDK2_Cyclin Progression G1/S Phase Transition Active_CDK2_Cyclin->Progression This compound This compound This compound->CDK2

This compound inhibits CDK2 by preventing cyclin binding.
Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

Stock_Solution_Workflow Start Start Weigh 1. Weigh 25.08 mg of this compound Start->Weigh Add_Solvent 2. Add 1 mL of anhydrous DMSO Weigh->Add_Solvent Dissolve 3. Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Check_Solubility->Dissolve No Aliquot 4. Aliquot into single-use volumes Check_Solubility->Aliquot Yes Store 5. Store at -80°C or -20°C Aliquot->Store End End Store->End

Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for In Vivo Evaluation of K03861, a CDK2 Inhibitor, in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is implicated in the uncontrolled proliferation of various cancers. K03861 is a potent and selective type II inhibitor of CDK2 that competes with cyclin binding to inhibit its kinase activity.[1] These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse models, based on established methodologies for preclinical assessment of CDK inhibitors. While specific in vivo dosage and efficacy data for this compound are not publicly available, this document outlines a robust framework for determining these parameters and assessing the anti-tumor activity of novel CDK2 inhibitors like this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK2. In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and progression into the S phase of the cell cycle. By blocking CDK2-mediated pRb phosphorylation, this compound maintains pRb in its active, hypophosphorylated state, sequestering E2F and inducing a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.

CDK2_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Sequesters G1_Arrest G1 Phase Arrest pRb->G1_Arrest G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->pRb This compound This compound This compound->CDK2 Inhibits

Caption: this compound inhibits CDK2, preventing pRb phosphorylation and causing G1 arrest.

Experimental Protocols

Formulation of this compound for In Vivo Administration

A stable and consistent formulation is critical for reliable in vivo studies. Based on common practices for similar small molecules, two potential formulations are suggested below. It is recommended to perform a small-scale formulation test to ensure solubility and stability.

Formulation 1: Aqueous-based Suspension

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).[1]

  • For a 1 mL final volume, take 50 µL of the this compound stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 500 µL of sterile ddH₂O incrementally while vortexing to create a stable suspension.[1]

  • This formulation should be prepared fresh daily before administration.

Formulation 2: Oil-based Suspension

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • For a 1 mL final volume, take 50 µL of the this compound stock solution.

  • Add 950 µL of corn oil and mix thoroughly to ensure a uniform suspension.[1]

  • This formulation should be prepared fresh daily before administration.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture (~80% confluency) start->cell_culture implantation 2. Subcutaneous Implantation (e.g., 5 x 10^6 cells in Matrigel) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (until ~100-150 mm³) implantation->tumor_growth randomization 4. Randomization into Groups (n=8-10 mice/group) tumor_growth->randomization treatment 5. Treatment Administration (Vehicle or this compound) randomization->treatment monitoring 6. Efficacy & Tolerability Monitoring (Tumor volume & body weight 2-3x/week) treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor >1000 mm³ or signs of toxicity) monitoring->endpoint analysis 8. Data Analysis & Tissue Harvest (TGI, Western Blot, IHC) endpoint->analysis end End analysis->end

Caption: A generalized workflow for in vivo efficacy studies of this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest with a dependency on the CDK2 pathway

  • Matrigel or a similar basement membrane matrix

  • This compound and a suitable vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation: Culture the chosen cancer cell line to approximately 80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of approximately 50 x 10⁶ cells/mL. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., an average volume of 100-150 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2. Once the desired tumor volume is reached, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration: Administer the formulated this compound or the vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule (e.g., once daily, twice daily) should be determined based on preliminary tolerability and pharmacokinetic studies.

  • Monitoring and Endpoints: Monitor tumor volume and the body weight of each mouse 2-3 times per week. Body weight is a key indicator of systemic toxicity. The study should be terminated when tumors in the control group reach a predetermined size (e.g., >1000 mm³) or if animals in the treatment groups show signs of significant toxicity (e.g., >20% body weight loss).

  • Data Analysis and Tissue Collection: At the end of the study, euthanize the mice and harvest the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group. A portion of the tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for pRb levels), while another portion can be fixed in formalin for immunohistochemistry (IHC).

Data Presentation

Quantitative data from in vivo efficacy and tolerability studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Representative In Vivo Efficacy of a Novel CDK2 Inhibitor in a Xenograft Model

Treatment GroupDosage (mg/kg)Administration Route & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Oral Gavage, QD1250 ± 150-+5.2 ± 2.1
This compound25Oral Gavage, QD625 ± 8050-2.5 ± 1.8
This compound50Oral Gavage, QD312 ± 5575-8.1 ± 2.5
This compound50Oral Gavage, BID187 ± 4085-15.3 ± 3.2

Note: The data presented in this table is hypothetical and serves as an example for presenting results from an in vivo efficacy study of a novel CDK2 inhibitor like this compound.

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue

Treatment GroupDosage (mg/kg)pRb (Ser807/811) / Total Rb Ratio (relative to vehicle)Ki-67 Positive Nuclei (%)
Vehicle Control-1.0085 ± 5
This compound500.2520 ± 3

Note: This table provides a template for presenting pharmacodynamic data, which is crucial for confirming target engagement of this compound in vivo.

Conclusion

The protocols and guidelines presented here offer a comprehensive framework for the preclinical in vivo evaluation of the novel CDK2 inhibitor, this compound. While specific dosage and scheduling will require empirical determination through dose-ranging tolerability and efficacy studies, the outlined methodologies for formulation, xenograft model development, and data analysis provide a solid foundation for assessing the therapeutic potential of this compound. Careful execution of these studies will yield valuable insights into the efficacy, safety, and mechanism of action of this compound in a preclinical setting.

References

Application Notes and Protocols for K03861 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K03861, also known as AUZ454, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a crucial serine/threonine kinase that, in conjunction with its cyclin partners (Cyclin E and Cyclin A), governs the G1/S phase transition of the cell cycle.[3][4] Dysregulation of the CDK2 signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] this compound exerts its inhibitory effect by competing with the binding of activating cyclins to CDK2.[1][2] These application notes provide a comprehensive protocol for the in vitro use of this compound in cell culture, including recommended working concentrations, incubation times, and methodologies for assessing its biological effects.

Mechanism of Action

This compound is a type II kinase inhibitor that targets the inactive conformation of CDK2.[5][6] This mode of inhibition involves binding to the ATP-binding pocket and an adjacent allosteric site, thereby preventing the conformational changes required for kinase activation.[1][2] The primary consequence of CDK2 inhibition by this compound is the prevention of the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[3][7] Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes necessary for DNA replication and S-phase entry.[3][7] This ultimately leads to cell cycle arrest at the G1/S checkpoint.[4]

This compound Signaling Pathway

K03861_Signaling_Pathway This compound Mechanism of Action in the Cell Cycle Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb Rb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E S_Phase S-Phase Entry & DNA Replication E2F->S_Phase promotes CyclinE_CDK2->pRb hyper-phosphorylates (inactivates) CyclinE_CDK2->S_Phase promotes This compound This compound This compound->CyclinE_CDK2 inhibits p21_p27 p21 / p27 (CKIs) p21_p27->CyclinD_CDK46 inhibits p21_p27->CyclinE_CDK2 inhibits

Caption: Simplified diagram of this compound's inhibition of the CDK2 pathway, leading to cell cycle arrest.

Quantitative Data Summary

The following table summarizes the binding affinities and effective concentrations of this compound from various in vitro studies.

ParameterTargetValueCell Line/SystemReference
Kd Wild-Type CDK28.2 nM - 50 nMCell-free assay[1][2][8][9][10]
CDK2 (C118L)18.6 nMCell-free assay[2][8][9]
CDK2 (A144C)15.4 nMCell-free assay[2][8][9]
CDK2 (C118L/A144C)9.7 nMCell-free assay[2][8][9][10]
IC50 FLT3-ITD expressing Ba/F3 cells~1 nMBa/F3[10]
Wild-Type Ba/F3 cells> 100 nMBa/F3[10]
Human Cytomegalovirus Replication1.028 µMPrimary human monocyte-derived macrophages[10]
Effective Concentration Inhibition of cell proliferation10-20 µMCaki-1 and ACHN renal cancer cells[1]
Inhibition of colony formation10 µMCaki-1 and ACHN renal cancer cells[1]
Inhibition of spindle organization10 µMMouse oocytes[10]
Inhibition of platelet aggregation400 nMHuman platelets[11]

Experimental Protocols

Materials and Reagents
  • This compound (CAS No: 853299-07-7)

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Appropriate cell culture medium for the cell line of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Sterile, tissue culture-treated plates and flasks

  • Humidified incubator (37°C, 5% CO2)

Stock Solution Preparation

This compound is soluble in DMSO up to 50 mM and in ethanol (B145695) up to 100 mM.[8][10] For cell culture experiments, a DMSO stock solution is recommended.

  • Preparation of 10 mM Stock Solution: To prepare a 10 mM stock solution of this compound (Molecular Weight: 501.51 g/mol ), dissolve 5.015 mg of the compound in 1 mL of anhydrous DMSO.

  • Aliquoting and Storage: Vortex briefly to ensure complete dissolution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years.[2]

Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cancer cell lines with this compound. Modifications may be necessary based on the specific cell line and experimental goals.

  • Cell Seeding:

    • Culture cells in the appropriate complete medium in a humidified incubator.

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into multi-well plates (e.g., 96-well for viability assays, 6-well for western blotting or flow cytometry) at a predetermined optimal density.

    • Allow the cells to adhere and recover overnight in the incubator.

  • Preparation of Working Solutions:

    • On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 20 µM).

    • Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used (e.g., 0.1% DMSO). This ensures that any observed effects are due to the compound and not the solvent.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Gently add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.

  • Incubation:

    • Return the plates to the incubator and incubate for the desired duration. Treatment times can range from 24 to 96 hours, depending on the assay and cell type.[1]

  • Downstream Analysis:

    • Following incubation, cells can be harvested and analyzed using a variety of methods to assess the effects of this compound.

Experimental Workflow and Downstream Assays

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells in Plates Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_this compound 3. Prepare this compound Working Solutions & Vehicle Control Incubate_Overnight->Prepare_this compound Treat_Cells 4. Treat Cells Prepare_this compound->Treat_Cells Incubate_Timecourse 5. Incubate (24-96h) Treat_Cells->Incubate_Timecourse Viability Cell Viability/ Proliferation (MTT, CCK-8) Incubate_Timecourse->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Incubate_Timecourse->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubate_Timecourse->Apoptosis Western_Blot Western Blot (p-Rb, Cyclin E, etc.) Incubate_Timecourse->Western_Blot

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle with K03861

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K03861 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulatory enzyme that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in the progression of the cell cycle, particularly at the G1/S transition.[2][3][4] Dysregulation of CDK2 activity is a common feature in various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound inhibits CDK2 activity by competing with the binding of activating cyclins.[1] This inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to a cell cycle arrest at the G1/S boundary and preventing DNA replication.[2][5][6][7]

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.

Mechanism of Action of this compound

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of genetic material. The transition from the G1 phase to the S phase is a critical checkpoint. CDK2, in association with Cyclin E, phosphorylates the Retinoblastoma protein (Rb).[2][6][7] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and S-phase entry.[2][5][6][7]

This compound, as a CDK2 inhibitor, disrupts this process. By blocking the kinase activity of CDK2, this compound prevents the hyperphosphorylation of Rb.[2] Consequently, Rb remains bound to E2F, repressing the transcription of S-phase promoting genes.[2][5] This leads to an arrest of the cell cycle at the G1/S checkpoint, thereby inhibiting cell proliferation.[2][6]

Data Presentation: Efficacy of a Representative CDK2 Inhibitor

While specific quantitative data for this compound is not yet widely published, the following table presents representative data from a study using another well-characterized CDK2 inhibitor, Roscovitine, to illustrate the expected effects on cell cycle phase distribution in A172 glioblastoma cells after 72 hours of treatment.[6] This data demonstrates a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases, which is the anticipated outcome for a CDK2 inhibitor.

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)55.2%30.1%14.7%
10 µM Roscovitine68.5%18.3%13.2%
25 µM Roscovitine75.1%12.5%12.4%
50 µM Roscovitine82.3%8.9%8.8%

Experimental Protocols

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, U2OS, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

1. Cell Culture and Treatment: a. Seed the selected cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (e.g., 0.5 x 10^6 cells per well).[6] b. Allow the cells to adhere and grow for 16-24 hours in a humidified incubator at 37°C with 5% CO2.[6] c. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). d. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.[2] e. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. f. Incubate the cells for the desired time period (a 24-hour incubation is a common starting point for cell cycle analysis).[6]

2. Cell Harvesting and Fixation: a. After the treatment period, collect both the culture medium (containing any floating cells) and the adherent cells. To detach adherent cells, wash with PBS and then add Trypsin-EDTA. b. Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.[6] c. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. d. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6] e. Incubate the cells on ice for at least 30 minutes. At this stage, cells can be stored at -20°C for later analysis.[6]

3. Propidium Iodide Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[6] b. Wash the cell pellet once with PBS. c. Resuspend the cell pellet in 500 µL of PI Staining Solution.[6] d. Incubate at room temperature for 30 minutes in the dark.[6]

4. Flow Cytometry Analysis: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer. c. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.[6] d. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3) to generate a histogram of DNA content.[6] e. Set gates on the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak, which may represent apoptotic cells with fragmented DNA, can also be quantified.[6]

Visualizations

CDK2_Signaling_Pathway cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex (Active - Represses Transcription) CyclinD_CDK46->pRb_E2F CyclinE Cyclin E Transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE Activates pRb_P pRb-P (Inactive) CDK2_CyclinE->pRb_P Phosphorylates E2F E2F (Active Transcription Factor) pRb_P->E2F Releases S_Phase_Genes S Phase Gene Transcription E2F->S_Phase_Genes Activates This compound This compound This compound->CDK2_CyclinE Inhibits

Caption: CDK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Seed Cells in 6-well Plates treatment Treat cells with this compound (e.g., 24 hours) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fix Fix Cells in 70% Ethanol harvest->fix stain Stain with Propidium Iodide (contains RNase A) fix->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Cell Cycle Phases (G1, S, G2/M) analyze->end

References

Application Notes and Protocols: Utilizing the CDK2 Inhibitor K03861 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a frequent event in various cancers, making it a compelling target for therapeutic intervention. K03861 (also known as AUZ454) is a potent and selective type II inhibitor of CDK2.[1] While CDK2 inhibitors hold promise as monotherapy, their clinical potential may be significantly amplified through strategic combination with conventional chemotherapy agents. This document provides detailed application notes and generalized experimental protocols for investigating the synergistic potential of this compound in combination with standard-of-care chemotherapeutics such as cisplatin, doxorubicin (B1662922), and paclitaxel (B517696).

The primary rationale for combining this compound with chemotherapy lies in the potential for synergistic or additive anti-tumor effects. By arresting the cell cycle, this compound may sensitize cancer cells to DNA-damaging agents or mitotic inhibitors, thereby enhancing their cytotoxic effects. It is important to note that the scheduling of drug administration (e.g., sequential versus concurrent) can significantly impact the outcome, with some studies on other CDK inhibitors showing antagonism with simultaneous treatment but synergy with sequential application.[2][3]

Disclaimer: Preclinical studies investigating the synergistic effects of this compound in combination with cisplatin, doxorubicin, or paclitaxel are limited in the public domain. Therefore, the quantitative data presented in the following tables are hypothetical and for illustrative purposes. The provided protocols are intended as a comprehensive guide for researchers to design and execute their own experiments to determine the efficacy of these combinations.

Data Presentation: Hypothetical Synergy Analysis

The following tables illustrate how quantitative data for the combination of this compound with various chemotherapy agents could be presented. The Combination Index (CI) is a widely used method to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Combination with Cisplatin in A2780 Ovarian Cancer Cells

Treatment GroupIC50 (µM)Combination Index (CI) at ED50
This compound0.5-
Cisplatin2.0-
This compound + Cisplatin (1:4 ratio)-0.6

Table 2: Hypothetical In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in MCF-7 Breast Cancer Cells

Treatment GroupIC50 (µM)Combination Index (CI) at ED50
This compound0.8-
Doxorubicin0.1-
This compound + Doxorubicin (8:1 ratio)-0.5

Table 3: Hypothetical In Vivo Tumor Growth Inhibition with this compound and Paclitaxel in an MDA-MB-231 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle Control1500-
This compound (25 mg/kg, daily)90040%
Paclitaxel (10 mg/kg, weekly)82545%
This compound + Paclitaxel (sequential)30080%

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Line_Selection Select Cancer Cell Lines (e.g., A2780, MCF-7, MDA-MB-231) IC50_Determination Determine IC50 for Single Agents (this compound, Cisplatin, Doxorubicin, Paclitaxel) Cell_Line_Selection->IC50_Determination Synergy_Assay Combination Synergy Assay (Constant Ratio, Chou-Talalay Method) IC50_Determination->Synergy_Assay Mechanism_Studies Mechanistic Studies (Cell Cycle Analysis, Apoptosis Assays, Western Blot) Synergy_Assay->Mechanism_Studies Xenograft_Model Establish Xenograft Tumor Model (e.g., Nude Mice) Synergy_Assay->Xenograft_Model Inform In Vivo Dosing Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, Chemo, Combination) Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth and Body Weight Treatment_Groups->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Immunohistochemistry, Biomarker Analysis) Tumor_Measurement->Endpoint_Analysis

References

Application Notes and Protocols for K03861 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment.[1][2][3][4][5] These models offer a superior platform for preclinical drug screening compared to traditional 2D cell cultures by recapitulating crucial aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[6][7][8][9][10][11] K03861 is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[12][13] CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[14][15]

These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models. The protocols detailed below are designed to offer a robust framework for assessing the efficacy of this compound in a more clinically relevant context.

Mechanism of Action

This compound inhibits CDK2 activity by competing with the binding of its activating cyclin partners, such as Cyclin E and Cyclin A.[12][13] This interference with the formation of the active CDK2/cyclin complex leads to cell cycle arrest, primarily at the G1/S transition, thereby inhibiting tumor cell proliferation.[14][15] The inactivation of CDK2 results in reduced phosphorylation of key substrates like the Retinoblastoma protein (Rb), preventing the release of the E2F transcription factor and halting progression into the S phase.[14]

This compound Signaling Pathway

K03861_Signaling_Pathway cluster_legend Legend CyclinE_A Cyclin E / Cyclin A Active_Complex Active CDK2/ Cyclin Complex CyclinE_A->Active_Complex CDK2 CDK2 CDK2->Active_Complex pRb p-Rb Active_Complex->pRb Phosphorylates This compound This compound This compound->CDK2 Inhibits binding Rb Rb E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Activation Activation Inhibition Inhibition a1 a2 a1->a2 i1 i2 i1->i2

Caption: this compound inhibits CDK2, preventing cell cycle progression.

Quantitative Data Summary

The following tables present hypothetical data on the efficacy of this compound in 3D spheroid models derived from various cancer cell lines. This data is for illustrative purposes to demonstrate the potential anti-proliferative effects of the compound in a 3D context.

Table 1: IC50 Values of this compound in 3D Spheroid Models (72-hour treatment)

Cell LineCancer TypeSpheroid Diameter (µm, approx.)IC50 (µM)
HCT116Colorectal Carcinoma450 ± 502.5
MCF-7Breast Adenocarcinoma500 ± 605.8
A549Lung Carcinoma400 ± 407.2
PANC-1Pancreatic Carcinoma600 ± 7010.5

Table 2: Effect of this compound on Spheroid Growth Over Time (HCT116)

TreatmentDay 0 (Volume, mm³)Day 3 (Volume, mm³)Day 6 (Volume, mm³)
Vehicle (0.1% DMSO)0.045 ± 0.0050.120 ± 0.0150.250 ± 0.030
This compound (1 µM)0.045 ± 0.0050.095 ± 0.0100.180 ± 0.020
This compound (5 µM)0.045 ± 0.0050.060 ± 0.0080.085 ± 0.012
This compound (10 µM)0.045 ± 0.0050.050 ± 0.0060.065 ± 0.009

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes a common method for generating uniform spheroids.

Materials:

  • Cancer cell line of choice (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T75 flask to 80-90% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium.

  • Determine cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate at 37°C and 5% CO₂ for 3-5 days to allow spheroid formation. Monitor spheroid formation daily using a microscope.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • Pre-formed spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • On the day of treatment, prepare serial dilutions of this compound in complete medium. Prepare 2x the final desired concentrations.

  • Carefully remove 50 µL of conditioned medium from each well containing a spheroid.

  • Add 50 µL of the 2x this compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.

Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)

This assay quantifies ATP as an indicator of metabolically active cells.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

  • Luminometer

Procedure:

  • Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability relative to the vehicle-treated control.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. 2D Cell Culture (Exponential Growth) start->cell_culture spheroid_formation 2. Spheroid Formation (ULA Plate) cell_culture->spheroid_formation treatment 3. This compound Treatment (Dose-Response) spheroid_formation->treatment incubation 4. Incubation (e.g., 72 hours) treatment->incubation analysis 5. Endpoint Analysis incubation->analysis viability Viability Assay (e.g., CellTiter-Glo 3D) analysis->viability imaging Imaging (Brightfield/Confocal) analysis->imaging data_analysis 6. Data Analysis (IC50, Growth Curves) viability->data_analysis imaging->data_analysis end End data_analysis->end

Caption: Workflow for testing this compound in 3D spheroids.

Concluding Remarks

The use of this compound in 3D cell culture models provides a more predictive assessment of its anti-cancer efficacy. The protocols outlined in this document offer a standardized approach to evaluate the impact of this CDK2 inhibitor on spheroid growth and viability. Further investigations could involve co-culture models incorporating stromal or immune cells to better simulate the tumor microenvironment and explore the multifaceted effects of this compound.[3][16][17][18] Additionally, the use of patient-derived organoids could facilitate personalized medicine approaches, enabling the assessment of individual tumor responses to this compound.[3][10]

References

Troubleshooting & Optimization

K03861 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK2 inhibitor K03861, with a specific focus on addressing its solubility challenges in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AUZ454) is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by competing with the binding of activating cyclins to CDK2, thereby inhibiting its kinase activity.[1][2] This inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis (programmed cell death) in cancer cells.[3]

Q2: What are the primary solubility characteristics of this compound?

This compound is a hydrophobic compound and is practically insoluble in water.[1] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] Careful preparation of stock solutions and subsequent dilution into aqueous buffers is critical to avoid precipitation.

Q3: I observed a precipitate when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent (like DMSO) is significantly lowered upon dilution into an aqueous medium, causing the hydrophobic compound to exceed its solubility limit and precipitate.[4][5]

To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize solvent effects on your biological system.[4][6]

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.[4][6]

  • Use of Co-solvents and Surfactants: For in vivo or some in vitro applications, co-solvents like PEG300 and surfactants like Tween-80 can be used to create a more stable formulation.[1][2]

  • Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to promote dispersion and prevent localized high concentrations that can lead to precipitation.[6][7]

Q4: My this compound shows reduced activity in cell-based assays compared to biochemical assays. What could be the issue?

Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors beyond solubility:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[8]

  • Metabolic Instability: Cells may rapidly metabolize this compound into an inactive form.[4][8]

  • Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps.[8]

  • Protein Binding: this compound may bind to proteins in the cell culture medium, reducing the free concentration available to inhibit CDK2.[8]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshooting common solubility-related problems encountered during experiments with this compound.

Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer

  • Observation: A cloudy appearance or visible particles form immediately after diluting the DMSO stock solution into your experimental buffer (e.g., PBS, cell culture medium).

  • Root Cause: The aqueous solubility of this compound has been exceeded.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before use, ensure your DMSO stock solution is clear and free of any precipitate. If crystals are present, gentle warming (e.g., 37°C) and vortexing may be necessary to redissolve the compound.[8]

    • Reduce Final Concentration: The simplest solution is often to work at a lower final concentration of this compound.

    • Optimize Dilution Method:

      • Serial Dilution: Perform a step-wise dilution of the DMSO stock into the aqueous buffer.[4][6]

      • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing to ensure immediate and uniform dispersion.[7]

    • Consider Formulation Aids (for specific applications):

      • For in vivo studies, a formulation containing co-solvents like PEG300 and surfactants like Tween-80 can be used to create a stable suspension.[1][2]

      • For some in vitro assays, the inclusion of a small amount of a biocompatible surfactant may be possible, but this needs to be validated for non-interference with the assay.[4]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Observation: High variability in results (e.g., IC50 values) between replicate experiments.

  • Root Cause: Inconsistent effective concentration of this compound due to partial precipitation or degradation.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a consistent and validated protocol for preparing your this compound working solutions for every experiment.

    • Prepare Fresh Working Solutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh for each experiment from a frozen DMSO stock aliquot.[1]

    • Control for Solvent Effects: Ensure that all experimental arms, including vehicle controls, contain the same final concentration of DMSO.[6]

    • Assess Kinetic Solubility: Empirically determine the maximum concentration of this compound that remains in solution in your specific assay buffer over the time course of your experiment.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Alternate Name AUZ454[2][9]
Molecular Weight 501.50 g/mol [1]
Formula C₂₄H₂₆F₃N₇O₂[1]
CAS Number 853299-07-7[1]
Purity ≥98%

Table 2: Solubility of this compound in Common Solvents

SolventMaximum ConcentrationReference
Water Insoluble[1]
DMSO 100 mg/mL (199.4 mM)[1]
Ethanol 15 mg/mL[1]

Table 3: Formulation Protocol for In Vivo Studies

ComponentPercentageRoleReference
DMSO 10%Primary Solvent[2]
PEG300 40%Co-solvent[2]
Tween-80 5%Surfactant[2]
Saline 45%Vehicle[2]
Resulting Solubility ≥ 2.08 mg/mL (4.15 mM)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Calculate the volume of DMSO needed to achieve a 10 mM concentration (Molecular Weight: 501.50 g/mol ).

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[6][7]

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1][2]

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium or assay buffer

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

    • Crucial Step: Immediately after each dilution step, vortex the solution vigorously to ensure rapid and uniform dispersion of the compound.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.

    • Use the freshly prepared working solutions immediately in your experiment.

Mandatory Visualizations

K03861_Mechanism_of_Action This compound This compound This compound->Inhibition CyclinE Cyclin E ActiveComplex Active Cyclin E-CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pSubstrate Phosphorylated Substrate ActiveComplex->pSubstrate Phosphorylation Substrate Substrate (e.g., Rb) CellCycle G1/S Phase Progression pSubstrate->CellCycle Inhibition->ActiveComplex

Caption: Mechanism of action of this compound as a CDK2 inhibitor.

Experimental_Workflow_Solubility cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) cluster_assay Biological Assay stock_prep Prepare 10 mM Stock in 100% DMSO aliquot Aliquot & Store at -80°C stock_prep->aliquot thaw Thaw Stock Aliquot aliquot->thaw serial_dilute Serial Dilution into Aqueous Buffer thaw->serial_dilute vortex Vortex Vigorously After Each Dilution serial_dilute->vortex add_to_assay Add Freshly Prepared Solution to Assay vortex->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Endpoint incubate->readout

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting_Logic start Precipitate Observed in Aqueous Buffer? check_stock Is DMSO Stock Clear? start->check_stock Yes proceed Proceed with Experiment start->proceed No warm_stock Warm/Vortex Stock check_stock->warm_stock No lower_conc Lower Final Concentration check_stock->lower_conc Yes warm_stock->check_stock optimize_dilution Optimize Dilution (Serial Dilution, Vortexing) lower_conc->optimize_dilution end Re-evaluate Experiment lower_conc->end If still precipitates optimize_dilution->proceed

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Overcoming K03861 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to K03861, a potent type II CDK2 inhibitor. All recommendations are based on established mechanisms of resistance to CDK2 inhibitors and preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by competing with the binding of activating cyclins, such as Cyclin E and Cyclin A, to CDK2.[1][2] This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[3][4] By keeping Rb in its active, hypophosphorylated state, it remains bound to the E2F transcription factor, preventing the expression of genes necessary for the G1 to S phase transition in the cell cycle.[3][4] This leads to cell cycle arrest at the G1/S checkpoint and can inhibit the proliferation of cancer cells.[3]

Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the likely mechanisms of acquired resistance?

Acquired resistance to CDK2 inhibitors like this compound can arise through several molecular mechanisms:

  • Upregulation of CDK2 and/or Cyclin E: Increased expression of the target protein (CDK2) or its primary activating partner (Cyclin E, encoded by the CCNE1 gene) is a common mechanism to overcome the inhibitory effect of the drug.[2][3]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the G1/S block. Common bypass pathways include the upregulation of the CDK4/6-Cyclin D axis or activation of pro-survival pathways like PI3K/AKT/mTOR.[3][5]

  • Selection of Polyploid Cells: Research indicates that populations of cancer cells may contain pre-existing polyploid cells (cells with multiple sets of chromosomes) that are inherently less sensitive to CDK2 inhibition. Continuous treatment with a CDK2 inhibitor can select for and enrich this resistant population.

  • Gatekeeper Mutations: While less common for CDK2 compared to other kinases, mutations in the ATP-binding pocket of CDK2 could potentially alter the binding affinity of this compound, thereby reducing its efficacy.

Q3: Are there known biomarkers that can predict intrinsic resistance to this compound?

While research is ongoing, several factors may predict intrinsic resistance to this compound:

  • Low or Absent Retinoblastoma (Rb) Protein Expression: Since the anti-proliferative effect of CDK2 inhibition is primarily mediated through the Rb protein, cancer cell lines lacking functional Rb are often intrinsically resistant.

  • High Basal Activity of Bypass Pathways: Cell lines with pre-existing high activity of the CDK4/6 or PI3K/AKT pathways may be less dependent on CDK2 for cell cycle progression and survival.

  • CCNE1 Gene Amplification: While high Cyclin E1 expression is a marker for CDK2 dependency, very high levels due to gene amplification can sometimes contribute to resistance by overwhelming the inhibitor.

Q4: What strategies can be employed to overcome this compound resistance?

Several strategies, primarily involving combination therapies, can be explored to overcome resistance to this compound:

  • Combination with CDK4/6 Inhibitors: In cells that have developed resistance by upregulating the CDK4/6 pathway, a combination with a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib) can create a synergistic effect by blocking both major G1/S transition pathways.

  • Combination with PI3K/AKT/mTOR Inhibitors: If resistance is mediated by the activation of the PI3K/AKT pathway, co-treatment with an inhibitor of this pathway (e.g., a PI3K inhibitor) can restore sensitivity.

  • Combination with PARP Inhibitors: In cancers with CCNE1 amplification, combining a CDK2 inhibitor with a PARP inhibitor may enhance efficacy and overcome resistance.[3]

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.

  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cell line to the parental, sensitive line. A significant rightward shift in the curve indicates resistance.

    • Analyze Protein Expression: Use Western blotting to assess the protein levels of CDK2, Cyclin E1, CDK4, CDK6, and phosphorylated Rb (p-Rb) in both sensitive and resistant cells. Increased levels of CDK2/Cyclin E or CDK4/6 in resistant cells are indicative of a resistance mechanism.

    • Assess Cell Cycle Profile: Use flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution. Sensitive cells treated with this compound should show a distinct G1 arrest. A diminished G1 arrest in the treated resistant cells suggests a bypass of the cell cycle checkpoint.

    • Investigate Bypass Pathways: Perform Western blotting for key phosphorylated proteins in bypass pathways, such as p-AKT, to see if these pathways are activated in the resistant line.

Problem 2: this compound shows minimal effect even at high concentrations in a new cell line (intrinsic resistance).

  • Possible Cause: The cell line is not dependent on the CDK2 pathway for proliferation.

  • Troubleshooting Steps:

    • Characterize the Cell Line: Perform baseline Western blot analysis for Rb, p16, CDK2, and Cyclin E1 expression. The absence of Rb or very high levels of the CDK inhibitor p16 could explain the lack of sensitivity.

    • Test for CDK4/6 Dependence: Treat the cells with a selective CDK4/6 inhibitor. If the cells are sensitive to CDK4/6 inhibition, this suggests it is the dominant pathway for G1/S progression in this cell line.

    • Evaluate Combination Therapy: Based on the characterization, consider testing this compound in combination with an inhibitor of the dominant signaling pathway (e.g., a CDK4/6 or PI3K inhibitor).

Data Presentation

Table 1: Representative IC50 Values for a CDK2 Inhibitor in Sensitive vs. Resistant Cancer Cell Lines

Cell LineStatusCDK2 Inhibitor IC50 (µM)Fold Resistance
OVCAR-3Parental (Sensitive)0.5-
OVCAR-3-R1Resistant5.210.4
MCF7Parental (Sensitive)0.8-
MCF7-PRResistant8.510.6

Data is representative and compiled from studies on various CDK2 inhibitors.

Table 2: Changes in Protein Expression Associated with Acquired CDK2 Inhibitor Resistance

Cell LineProteinChange in Expression/Phosphorylation in Resistant Line
OVCAR-3-RCyclin E1Upregulation
OVCAR-3-RCDK2Upregulation
MCF7-PRp-Rb (S807/811)Increased (less inhibition by the drug)
T47D-PRRbLoss of expression

Data is representative and compiled from studies on various CDK2 inhibitors.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound in your parental cancer cell line.

  • Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Monitor and Subculture: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Monitor for cell death. Once the surviving cells repopulate the flask, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage (e.g., by 1.5 to 2-fold). This process of continuous exposure and dose escalation should be carried out for several months.

  • Confirm Resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant population. A significant increase in the IC50 (e.g., >10-fold) compared to the parental line indicates the successful generation of a resistant cell line.

  • Cryopreserve: Cryopreserve vials of the resistant cell line at different stages of development.

Protocol 2: Western Blotting for CDK2 Pathway Proteins
  • Cell Lysis: After treating sensitive and resistant cells with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CDK2, Cyclin E1, p-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS, then fix them by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

CDK2_Signaling_Pathway cluster_0 G1 Phase GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CDK46 Cyclin D / CDK4/6 AKT->CDK46 Activates Rb Rb CDK46->Rb p E2F E2F Rb->E2F Releases CDK2 Cyclin E / CDK2 E2F->CDK2 Upregulates Cyclin E S_Phase S-Phase Entry E2F->S_Phase Transcription CDK2->Rb p This compound This compound This compound->CDK2

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms This compound This compound Treatment CDK2_Inhibition CDK2 Inhibition This compound->CDK2_Inhibition Resistance Acquired Resistance CDK2_Inhibition->Resistance Upreg_CDK2_CycE Upregulation of CDK2 / Cyclin E Resistance->Upreg_CDK2_CycE Bypass Bypass Pathway Activation Resistance->Bypass Polyploidy Selection of Polyploid Cells Resistance->Polyploidy CDK46_Bypass CDK4/6 Activation Bypass->CDK46_Bypass PI3K_Bypass PI3K/AKT Activation Bypass->PI3K_Bypass Overcoming_Resistance_Workflow Start Resistant Cell Line Characterize Characterize Resistance (Western Blot, Cell Cycle) Start->Characterize Is_CDK46_Up CDK4/6 Upregulated? Characterize->Is_CDK46_Up Is_PI3K_Up PI3K/AKT Activated? Is_CDK46_Up->Is_PI3K_Up No Combo_CDK46 Combine this compound with CDK4/6 Inhibitor Is_CDK46_Up->Combo_CDK46 Yes Combo_PI3K Combine this compound with PI3K Inhibitor Is_PI3K_Up->Combo_PI3K Yes Assess Assess Synergy (Viability, Apoptosis) Combo_CDK46->Assess Combo_PI3K->Assess

References

K03861 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of K03861 in cell culture media. Accurate and reproducible experimental results depend on understanding and controlling the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AUZ454) is a potent and specific type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by competing with the binding of activating cyclins, thereby inhibiting the kinase activity of CDK2.[1][2] CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest.[3]

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

  • pH: The typical pH of cell culture media (7.2-7.4) can affect the chemical stability of compounds.[4]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the degradation of chemical compounds.[4]

  • Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, may interact with and degrade the compound.[4]

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Cells themselves can also contribute to metabolic degradation.[4]

  • Light: Exposure to light may cause photodegradation of light-sensitive compounds.[4]

  • Oxygen: Dissolved oxygen can lead to oxidative degradation.[4]

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare concentrated stock solutions (e.g., 10 mM to 50 mM in DMSO), aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[5][6]

Q4: I'm observing inconsistent results in my experiments with this compound. Could this be related to its stability?

Yes, inconsistent results can be a sign of compound instability. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in the observed biological effects. It is crucial to ensure the compound's stability under your specific experimental conditions.[4] For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours).[6]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in cell culture.

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. The concentration of this compound may exceed its aqueous solubility limit. The rapid change in solvent polarity from a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate.[6]- Decrease the final working concentration of this compound.- Perform a stepwise dilution: first, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) media, mix thoroughly, and then add this to the final volume.[6]- Ensure the final DMSO concentration is as low as possible (typically ≤0.5%) and is consistent across all experiments, including a vehicle control.[6]
Lower than expected potency or loss of activity over time. This compound may be degrading in the cell culture medium during the incubation period.- Perform a stability study of this compound in your specific cell culture medium and conditions (see the experimental protocol below).- For longer experiments, replenish the medium with freshly prepared this compound every 24-48 hours.[6]- Test for compound stability in a simpler buffer (e.g., PBS) to assess its inherent aqueous stability.[5]
High variability between experimental replicates. This could be due to inconsistent sample handling, incomplete solubilization of the stock solution, or issues with the analytical method used for quantification.[5]- Ensure the this compound stock solution is fully dissolved before use. Gentle warming and vortexing may be necessary.[4]- Use calibrated pipettes and ensure precise and consistent timing for all experimental steps.[4]- If using analytical methods like HPLC or LC-MS, validate the method for linearity, precision, and accuracy.[5]

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

Since no specific stability data for this compound is publicly available, it is recommended to determine its stability under your specific experimental conditions.

Objective: To quantify the concentration of this compound in cell culture medium over a specific time course.

Materials:

  • This compound powder

  • DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, low-protein-binding microcentrifuge tubes or plates

  • Incubator (37°C, 5% CO₂)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Ensure it is fully dissolved.

  • Prepare Working Solutions: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Prepare solutions in both serum-free and serum-containing media.

  • Time-Course Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a plate. Include a "time 0" sample that is immediately processed. Incubate the remaining samples at 37°C in a CO₂ incubator.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each condition.

  • Sample Processing: Immediately stop any potential degradation. A common method is to add a cold organic solvent like acetonitrile (B52724) (containing an internal standard if using LC-MS/MS) to precipitate proteins and extract the compound.

  • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to quantify the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample. This will allow you to determine the stability and half-life of this compound under your experimental conditions.

Visualizing Workflows and Pathways

This compound Stability Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) prep_working Prepare Working Solutions (in Media) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate collect Collect Samples (Time Points) incubate->collect process Process Samples (e.g., Acetonitrile) collect->process analyze Analyze by HPLC or LC-MS/MS process->analyze calculate Calculate % Remaining and Half-life analyze->calculate

Caption: Workflow for assessing this compound stability in cell culture media.

Simplified CDK2 Signaling Pathway and Inhibition by K03861dot

// Nodes CyclinE [label="Cyclin E"]; CDK2 [label="CDK2"]; Complex [label="Cyclin E/CDK2\nActive Complex", fillcolor="#34A853"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335"]; Substrates [label="Downstream Substrates\n(e.g., Rb, p27)"]; Progression [label="Cell Cycle Progression\n(G1/S Transition)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges CyclinE -> Complex [label="binds"]; CDK2 -> Complex [label="binds"]; this compound -> CDK2 [label="inhibits binding", dir=T, color="#EA4335", style=dashed, arrowhead=tee]; Complex -> Substrates [label="phosphorylates"]; Substrates -> Progression; }

References

Minimizing K03861-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for K03861 (also known as AUZ454). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively while minimizing its cytotoxic effects on normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by competing with the binding of activating cyclins, thereby preventing the phosphorylation of CDK2 substrates.[1][2] This inhibition of CDK2 activity leads to cell cycle arrest, primarily at the G1/S phase transition, and can induce apoptosis in rapidly proliferating cells.[3]

Q2: Why is this compound cytotoxic to both cancerous and normal proliferating cells?

A2: CDK2 is a key regulator of the cell cycle in all proliferating cells, not just cancerous ones.[3] Therefore, inhibition of CDK2 by this compound can lead to cell cycle arrest and subsequent apoptosis in any actively dividing cell, including normal progenitor cells and other proliferative cell populations. The cytotoxicity is dependent on the proliferative state of the cell.[4]

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed as a selective CDK2 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[5] It is advisable to perform kinase profiling to understand the full spectrum of its activity in your experimental system.

Q4: Are there any known strategies to protect normal cells from this compound-induced cytotoxicity?

A4: Specific strategies for this compound are still under investigation as it is a preclinical compound. However, general strategies for minimizing the toxicity of cell cycle inhibitors in normal cells can be applied. These include optimizing the concentration and exposure duration, using quiescent (non-dividing) normal cells as controls, and synchronizing normal cells in a less sensitive phase of the cell cycle (e.g., G0/G1).[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High cytotoxicity observed in normal control cells. 1. Concentration is too high: The IC50 value can vary significantly between cell types. 2. Prolonged exposure: Continuous exposure may be toxic to rapidly dividing normal cells. 3. Off-target effects: At high concentrations, other kinases may be inhibited.1. Perform a dose-response experiment: Determine the IC50 of this compound in your specific cancer and normal cell lines to identify a therapeutic window. 2. Reduce incubation time: Limit the duration of this compound exposure to the minimum time required for the desired effect in cancer cells. 3. Lower the concentration: Use the lowest effective concentration to minimize off-target effects.
Inconsistent anti-proliferative effects between experiments. 1. Cell passage number: High-passage-number cells may have altered drug sensitivity. 2. Cell density: The confluency of cells at the time of treatment can affect their response. 3. Compound degradation: Improper storage or handling can lead to loss of potency.1. Use low-passage cells: Maintain a consistent and low passage number for all experiments. 2. Standardize cell seeding: Seed cells at a consistent density for each experiment. 3. Proper compound handling: Prepare fresh dilutions from a validated stock solution for each experiment and store the stock as recommended by the supplier.
This compound precipitates in the cell culture medium. 1. Poor solubility: this compound may have limited solubility in aqueous media at higher concentrations. 2. Incorrect solvent: The initial solvent used to dissolve this compound may not be optimal.1. Check solubility data: Refer to the supplier's datasheet for solubility information and recommended solvents. 2. Prepare fresh dilutions: Prepare working solutions by diluting a concentrated stock in pre-warmed culture medium. Vortex thoroughly before adding to the cells.

Quantitative Data Summary

Specific cytotoxicity data for this compound across a broad panel of normal human cell lines is limited in publicly available literature. It is highly recommended that researchers empirically determine the IC50 values in their specific normal and cancerous cell lines of interest.

Table 1: Representative IC50 Values for this compound in Selected Cell Lines

Cell LineCell TypeIC50 (µM)Reference
Ba/F3-FLT3-ITDMurine pro-B cell line expressing FLT3-ITD~0.001[7]
Ba/F3 (wild-type)Murine pro-B cell line> 0.1[7]
[Your Cancer Cell Line][Specify Type][To be determined]
[Your Normal Cell Line 1][e.g., Human Dermal Fibroblasts][To be determined]
[Your Normal Cell Line 2][e.g., Human PBMCs][To be determined]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • Normal and cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on cell cycle distribution.

Materials:

  • Normal and cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the desired concentration of this compound or vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Resuspend the cell pellet in cold PBS, and while vortexing gently, add cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • Normal and cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest all cells (adherent and floating).

  • Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[5]

Visualizations

CDK2_Signaling_Pathway This compound-Mediated CDK2 Inhibition Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb pRb (Retinoblastoma Protein) CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_Expression Cyclin E Transcription E2F->CyclinE_Expression activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Expression->CyclinE_CDK2 leads to G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes This compound This compound This compound->CyclinE_CDK2 inhibits

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow Workflow for Assessing this compound Cytotoxicity start Start: Culture Cancer and Normal Cell Lines treatment Treat cells with a dose range of this compound (e.g., 0.01 - 10 µM) start->treatment viability Cell Viability Assay (e.g., MTT, 24-72h) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining, 24h) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, 48h) treatment->apoptosis data_analysis Data Analysis: Determine IC50, % Cell Cycle Arrest, % Apoptosis viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end End: Compare cytotoxicity between cancer and normal cells data_analysis->end

Caption: Experimental workflow for this compound cytotoxicity assessment.

Troubleshooting_Logic Troubleshooting Logic for High Normal Cell Cytotoxicity issue Issue: High Cytotoxicity in Normal Cells cause1 Possible Cause 1: Concentration Too High issue->cause1 cause2 Possible Cause 2: Prolonged Exposure issue->cause2 cause3 Possible Cause 3: Off-Target Effects issue->cause3 solution1 Solution: Perform Dose-Response to Find Therapeutic Window cause1->solution1 solution2 Solution: Reduce Incubation Time cause2->solution2 solution3 Solution: Lower Concentration and/or Perform Kinase Profiling cause3->solution3

Caption: Troubleshooting logic for this compound experiments.

References

Interpreting unexpected results in K03861 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using K03861, a potent Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The following resources address common questions and unexpected results encountered during in vitro and cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the IC50 value from my cell-based proliferation assay significantly higher than the reported biochemical Kd value for this compound?

This is a common observation for kinase inhibitors and can be attributed to several factors:

  • Cellular ATP Concentration: this compound acts as an ATP-competitive inhibitor.[1] Biochemical assays are often performed at ATP concentrations close to the Km value of the kinase, whereas intracellular ATP levels are much higher (in the millimolar range). This high concentration of endogenous ATP can outcompete the inhibitor, leading to a requirement for higher compound concentrations to achieve a cellular effect.

  • Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: Cancer cells can express multidrug resistance transporters (efflux pumps) that actively remove the inhibitor from the cell, reducing its effective concentration at the target.

  • Off-Target Effects: At higher concentrations, the compound may engage other kinases or cellular targets, leading to complex biological responses that can mask the specific effect of CDK2 inhibition.[2][3]

  • Compound Stability: this compound may be unstable in cell culture media over long incubation periods (e.g., 48-72 hours), leading to a decrease in the effective concentration over time.

Q2: My results show high variability between experiments. What are the common causes and how can I improve reproducibility?

Inconsistent results can stem from several sources. Consider the following to improve experimental consistency:

  • Inhibitor Handling: Ensure this compound is properly stored at -20°C.[4][5] Prepare fresh dilutions from a concentrated DMSO stock for each experiment, as repeated freeze-thaw cycles can degrade the compound. Poor solubility in aqueous media can also lead to inaccurate concentrations.[6][7]

  • Cell Health and Passage Number: Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. Regularly test for mycoplasma contamination.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. For plate-based assays, be mindful of "edge effects" by ensuring proper humidity and avoiding the use of outer wells for critical measurements.[6]

Q3: this compound is a CDK2 inhibitor, but I'm not observing the expected G1/S cell cycle arrest. What could be the reason?

Several factors could lead to a lack of the expected phenotype:

  • Cell Line Dependency: The cell line you are using may not be highly dependent on CDK2 for cell cycle progression. Some cancer cells have redundant mechanisms or may be driven by other CDKs (e.g., CDK4/6).[8] Cell lines with amplification of Cyclin E1 (CCNE1), a key partner of CDK2, are often more sensitive to CDK2 inhibition.[9]

  • Insufficient Concentration or Duration: The concentration of this compound may be too low, or the treatment duration too short, to induce a measurable cell cycle block. A dose-response and time-course experiment is recommended to determine optimal conditions.

  • On-Target vs. Off-Target Toxicity: At higher concentrations, the inhibitor might induce cell death through off-target effects before a clear cell cycle arrest can be established.[10] It is crucial to confirm on-target engagement by assessing the phosphorylation of downstream CDK2 substrates like Retinoblastoma protein (pRb).[1][9]

Data Presentation

Table 1: Biochemical Potency of this compound against CDK2 Variants

This table summarizes the dissociation constants (Kd) of this compound for various forms of the CDK2 enzyme. Lower Kd values indicate higher binding affinity.

CDK2 VariantKd (nM)Reference
CDK2 (Wild Type)50[4][5][11]
CDK2 (C118L)18.6[4][5][11]
CDK2 (A144C)15.4[4][5][11]
CDK2 (C118L/A144C)9.7[4][5][11]

Table 2: Recommended Concentration Ranges for this compound Experiments

These are suggested starting points. Optimal concentrations should be determined empirically for each cell line and assay.

Assay TypeTypical Concentration RangeKey Considerations
Biochemical Kinase Assay0.1 nM - 1 µMDependent on ATP concentration used in the assay.
Cell Proliferation Assay10 nM - 20 µMHighly cell-line dependent. CCNE1-amplified lines are expected to be more sensitive.[9][12]
Cell Cycle Analysis100 nM - 10 µMRequires sufficient time (e.g., 24-48h) for cells to accumulate at the G1/S checkpoint.
Western Blot (pRb)100 nM - 10 µMShorter incubation times (e.g., 2-6h) may be sufficient to observe changes in phosphorylation.

Visualizing Mechanisms and Workflows

This compound Mechanism of Action

This compound inhibits the CDK2/Cyclin E complex, preventing the phosphorylation of the Retinoblastoma protein (pRb). This keeps pRb bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and halting cell proliferation at the G1/S checkpoint.[1]

cluster_G1 G1 Phase cluster_S S Phase CDK2 CDK2 CDK2_Complex CDK2/Cyclin E Complex CDK2->CDK2_Complex CyclinE Cyclin E CyclinE->CDK2_Complex pRb pRb-E2F (Active Complex) pRb_p p-pRb (Inactive) + E2F (Free) pRb->pRb_p Releases S_Phase_Genes S-Phase Gene Expression pRb_p->S_Phase_Genes Activates DNA_Rep DNA Replication S_Phase_Genes->DNA_Rep This compound This compound This compound->CDK2_Complex CDK2_Complex->pRb Phosphorylates

Caption: this compound inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation.

Troubleshooting Unexpected Experimental Results

When faced with unexpected data, a systematic approach can help identify the root cause. This workflow guides the user from initial observation to potential solutions.

Start Unexpected Result (e.g., Low Potency, High Variability) Check_Compound Step 1: Verify Compound - Fresh Stock/Dilutions? - Correct Storage? Start->Check_Compound Check_Cells Step 2: Assess Cell Culture - Healthy Morphology? - Low Passage? - Mycoplasma Free? Check_Compound->Check_Cells Compound OK Check_Protocol Step 3: Review Protocol - Consistent Seeding? - Correct Concentrations? - Standardized Incubation? Check_Cells->Check_Protocol Cells OK On_Target Step 4: Confirm On-Target Effect - Western Blot for p-pRb - Cell Cycle Analysis Check_Protocol->On_Target Protocol OK Off_Target Consider Off-Target Effects or Cell Line Resistance On_Target->Off_Target No On-Target Effect Optimize Optimize Assay Conditions (Dose, Time-course) On_Target->Optimize On-Target Effect Confirmed, but Phenotype is Weak New_Cell_Line Test Alternative (e.g., CCNE1-amplified) Cell Line Off_Target->New_Cell_Line

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (CCK-8 / MTT)

This protocol assesses the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range to test is 0.01 µM to 20 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Replace the medium with the compound-containing medium and incubate for a desired period (e.g., 72 hours).

  • Detection:

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure absorbance at 450 nm.[9]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.[9]

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the cell cycle distribution of this compound-treated cells.

  • Cell Treatment: Seed cells in 6-well plates. Treat with desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend in 500 µL of Propidium Iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[13][14]

  • Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot for Phospho-Rb

This protocol confirms the on-target activity of this compound by measuring the phosphorylation of its downstream target, pRb.

  • Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-6 hours). Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[9]

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with a primary antibody specific for phosphorylated pRb (e.g., Ser807/811) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total pRb and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an ECL substrate and an imaging system.[13] A decrease in the p-pRb signal relative to total pRb and the loading control indicates on-target CDK2 inhibition.

References

Addressing K03861 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK2 inhibitor, K03861.

Troubleshooting Guide: Addressing this compound Precipitation in Stock Solutions

Precipitation of this compound in stock or working solutions can lead to inaccurate experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.

dot

Caption: Troubleshooting workflow for this compound precipitation.

Issue Potential Cause Recommended Action
Precipitation in DMSO Stock 1. Moisture in DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of this compound.[1][2]1. Use fresh, anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1][2]
2. Concentration too high: The desired concentration may exceed the solubility limit of this compound.2. Prepare a less concentrated stock: Refer to the solubility data and prepare a stock solution at a concentration known to be soluble.
3. Incomplete dissolution: The compound may not have fully dissolved during preparation.3. Aid dissolution: Gentle warming (to 37°C) or brief sonication can help dissolve the compound.[3] Visually inspect the solution to ensure it is clear before storage.
Precipitation Upon Dilution in Aqueous Buffer/Media 1. Poor aqueous solubility: this compound is insoluble in water.[1] Direct dilution of a concentrated DMSO stock into an aqueous solution can cause it to precipitate.1. Perform serial dilutions: First, perform serial dilutions in DMSO to get closer to your final concentration before adding it to the aqueous buffer.[4]
2. High final concentration: The final concentration in the aqueous buffer may still be above its solubility limit.2. Lower the final concentration: If possible, reduce the final working concentration of this compound in your experiment.
3. Use a co-solvent system: For challenging applications, consider a co-solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for in vivo studies and may improve solubility in aqueous solutions.[3]
Precipitation After Storage 1. Improper storage temperature: Storing at an incorrect temperature can affect stability and solubility.1. Store at recommended temperatures: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[2]
2. Repeated freeze-thaw cycles: Multiple freeze-thaw cycles can lead to compound degradation and precipitation.2. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid repeated temperature cycling.[4]
3. Light exposure (potential): While specific data is unavailable for this compound, many small molecules are light-sensitive.3. Protect from light: Store solutions in amber vials or wrap vials in foil to minimize light exposure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is also soluble in ethanol.[1]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound is summarized in the table below. Note that using fresh, anhydrous DMSO is critical for achieving maximum solubility.[1][2]

Solvent Maximum Concentration
DMSO100 mg/mL (199.4 mM)[1]
Ethanol15 mg/mL[1]
WaterInsoluble[1]

Q3: How should I store the solid compound and stock solutions of this compound?

A3: Proper storage is crucial for maintaining the integrity of this compound.

Form Storage Temperature Duration
Powder -20°C3 years[2]
In Solvent -20°C1 month[2]
-80°C1 year[2]

It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2][4]

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness or precipitation indicates that the solubility limit has been exceeded or the compound has come out of solution. You can try gentle warming (up to 37°C) and/or brief sonication to help redissolve the compound.[3] If the issue persists, it is recommended to prepare a fresh, potentially more dilute, stock solution.

Q5: Can I dissolve this compound directly in an aqueous buffer like PBS?

A5: No, this compound is insoluble in water and direct dissolution in aqueous buffers is not recommended.[1] A high-concentration stock solution should first be prepared in anhydrous DMSO. This stock can then be serially diluted in DMSO before being added to the aqueous buffer to reach the final desired concentration. Ensure the final DMSO concentration in your experiment is kept low (typically <0.5%) to avoid solvent effects on your cells or assay.

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 501.51 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 50.15 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Securely cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, brief sonication or gentle warming to 37°C can be applied.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[2]

dot

K03861_Signaling_Pathway This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits by competing with cyclin binding Cyclin Activating Cyclins (e.g., Cyclin E, Cyclin A) Cyclin->CDK2 Binds and Activates ActiveComplex Active Cyclin/CDK2 Complex CDK2->ActiveComplex Phosphorylation Phosphorylation ActiveComplex->Phosphorylation Catalyzes Substrates Downstream Substrates (e.g., pRb, p27) CellCycle Cell Cycle Progression (G1/S Transition) Substrates->CellCycle Regulates Phosphorylation->Substrates

References

How to handle moisture-absorbing DMSO for K03861

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the CDK2 inhibitor K03861, with a special focus on issues related to its solvent, the moisture-absorbing dimethyl sulfoxide (B87167) (DMSO). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as AUZ454, is a potent and selective type II inhibitor of Cyclin-dependent kinase 2 (CDK2).[1][2] It functions by competing with the binding of activating cyclins to CDK2, thereby inhibiting its kinase activity.[1][2] CDK2 is a key regulator of cell cycle progression, particularly during the G1/S transition. By inhibiting CDK2, this compound can block cell proliferation, making it a subject of interest in cancer research.[2]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2]

Q3: Why is it crucial to use fresh, anhydrous DMSO when working with this compound?

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] The presence of water in DMSO can significantly decrease the solubility of this compound, leading to precipitation of the compound from stock solutions.[1][2][4] This can result in inaccurate concentrations in your experiments and poor reproducibility. Therefore, it is strongly recommended to use a fresh, unopened bottle of anhydrous DMSO or to properly store DMSO to prevent moisture absorption.

Q4: How should I store my this compound solid compound and its DMSO stock solution?

Proper storage is critical to maintain the integrity of this compound and its solutions.

  • Solid this compound: Store the powdered form at -20°C for up to 3 years.[2]

  • This compound in DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1]

Q5: My this compound solution in DMSO, which was initially clear, now shows precipitation. What should I do?

Precipitation from a DMSO stock solution upon storage or after freeze-thaw cycles is a common issue, often caused by the DMSO absorbing atmospheric moisture.[4] The increased water content reduces the solubility of this compound.[1][4] If you observe precipitation, you can try to redissolve the compound by gentle warming and/or sonication.[2] However, to prevent this, it is best to use fresh, anhydrous DMSO and aliquot stock solutions.

Troubleshooting Guides

Issue 1: this compound fails to dissolve completely in DMSO.

  • Possible Cause: The DMSO has absorbed moisture, reducing its solvating power for this compound.[1][2]

  • Solution:

    • Use a new, sealed bottle of anhydrous DMSO.

    • If using an older bottle of DMSO, ensure it has been stored properly in a dry environment with the cap tightly sealed.[3]

    • Gentle warming or sonication can aid in dissolving the compound.[2]

Issue 2: Inconsistent results in cell-based assays.

  • Possible Cause 1: Inaccurate concentration of this compound due to precipitation in the stock solution.

  • Solution 1: Visually inspect your stock solution for any precipitate before preparing your working dilutions. If precipitation is present, attempt to redissolve it as described above. Always prepare fresh dilutions for each experiment.[6]

  • Possible Cause 2: The final concentration of DMSO in the cell culture medium is too high, causing cellular stress or other off-target effects.[7]

  • Solution 2: Maintain a final DMSO concentration of less than 0.5% in your cell-based assays, and ideally below 0.1% for sensitive cell lines.[7] Remember to include a vehicle control with the same final DMSO concentration in your experimental design.[7]

Issue 3: Compound precipitates when diluted into aqueous media.

  • Possible Cause: this compound is poorly soluble in aqueous solutions. The "solvent shock" of rapid dilution from a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.[8]

  • Solution:

    • Perform a stepwise dilution rather than a single large dilution.[8]

    • Ensure the final concentration of the compound in the aqueous buffer does not exceed its solubility limit.

    • Gently warming the aqueous media to 37°C before adding the DMSO stock can sometimes improve solubility.[9]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO100 - 250[1][2]199.4 - 498.5[1][2]Use of fresh, anhydrous DMSO is critical as moisture absorption reduces solubility.[1][2] Ultrasonic treatment may be needed for higher concentrations.[2]
Ethanol15 - 50.15[1]-
WaterInsoluble[1]Insoluble[1]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationRecommendations
Solid Powder-20°C3 years[2]Store protected from light.
In DMSO-80°C1 year[1]Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
In DMSO-20°C1 month[1]Aliquot into single-use vials.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound solid powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure: a. Before opening, briefly centrifuge the vial of this compound powder to ensure all the solid is at the bottom. b. Aseptically weigh the desired amount of this compound. c. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). d. Vortex the solution thoroughly until the solid is completely dissolved. e. If complete dissolution is difficult, sonicate the vial in a water bath for short intervals. f. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. g. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for Cell-Based Assays

  • Materials:

    • Cultured cells in multi-well plates

    • Complete cell culture medium

    • This compound DMSO stock solution

    • Vehicle control (anhydrous DMSO)

  • Procedure: a. Seed cells at the desired density in multi-well plates and allow them to adhere overnight. b. On the day of treatment, thaw a single aliquot of the this compound DMSO stock solution at room temperature. c. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%. d. Prepare a vehicle control by diluting an equivalent volume of DMSO in the culture medium. e. Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. f. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). g. Proceed with downstream analysis, such as cell viability assays (e.g., MTT or CCK-8), cell cycle analysis by flow cytometry, or Western blotting for target proteins.[10][11]

Mandatory Visualization

K03861_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds & activates Rb Rb CDK4/6->Rb phosphorylates (pRb) E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription DNA Replication DNA Replication E2F->DNA Replication initiates CDK2 CDK2 Cyclin E->CDK2 binds & activates CDK2->Rb hyper-phosphorylates This compound This compound This compound->CDK2 inhibits

Caption: this compound inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and blocking G1/S transition.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Prepare this compound Stock 1. Prepare this compound Stock in Anhydrous DMSO Seed Cells 2. Seed Cells in Multi-well Plates Prepare Dilutions 3. Prepare Working Dilutions (this compound & Vehicle) Seed Cells->Prepare Dilutions Treat Cells 4. Treat Cells with This compound/Vehicle Prepare Dilutions->Treat Cells Incubate 5. Incubate for Desired Duration Treat Cells->Incubate Downstream Analysis 6. Perform Downstream Analysis (e.g., Viability, Flow Cytometry) Incubate->Downstream Analysis

Caption: General experimental workflow for studying the effects of this compound in cell culture.

Troubleshooting_Logic Start Inconsistent Results Check_Stock Check this compound Stock Solution for Precipitation Start->Check_Stock Precipitate_Yes Precipitate Present? Check_Stock->Precipitate_Yes Redissolve Attempt to Redissolve (Warm/Sonicate) Precipitate_Yes->Redissolve Yes Check_Final_Conc Verify Final DMSO Concentration in Media Precipitate_Yes->Check_Final_Conc No Use_Fresh_DMSO Prepare Fresh Stock with Anhydrous DMSO Redissolve->Use_Fresh_DMSO If fails Conc_High > 0.5%? Check_Final_Conc->Conc_High Optimize_Dilution Optimize Dilution to Lower DMSO % Conc_High->Optimize_Dilution Yes Review_Protocol Review Protocol for Other Variables Conc_High->Review_Protocol No

Caption: A logical troubleshooting guide for addressing inconsistent experimental results with this compound.

References

K03861 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with the selective CDK2 inhibitor, K03861 (also known as AUZ454).

Troubleshooting Guides

This section provides solutions to common problems that may arise during in vitro experiments with this compound.

Common Experimental Issues and Solutions
Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments 1. Cell passage number and health: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. 2. Inconsistent cell seeding density: Variations in the initial number of cells will affect the final readout. 3. Reagent preparation and storage: Improper dissolution or storage of this compound can lead to loss of potency. 4. Assay incubation time: Different incubation times can yield different IC50 values.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Ensure accurate cell counting and consistent seeding density in all wells. 3. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] 4. Standardize the incubation time for your cell viability assays (e.g., 48 or 72 hours) and maintain consistency across all experiments.
Low potency in cell-based assays compared to biochemical assays 1. Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. 2. Drug efflux pumps: Cancer cells can express ATP-binding cassette (ABC) transporters that actively remove the compound from the cell. 3. High protein binding: this compound may bind to proteins in the cell culture medium, reducing its free concentration.1. Consider using a different cell line or perform permeability assays. 2. Test for the expression of common drug efflux pumps (e.g., P-glycoprotein) in your cell line. Co-incubation with an efflux pump inhibitor can help to clarify this. 3. Test the effect of serum concentration in your cell culture medium on the IC50 value of this compound.
Inconsistent Western blot results for p-Rb 1. Suboptimal antibody performance: The primary antibody may not be specific or sensitive enough. 2. Protein degradation: Improper sample handling can lead to the degradation of phosphorylated proteins. 3. Timing of cell lysis: The phosphorylation status of Rb can change rapidly depending on the cell cycle stage.1. Validate your primary antibody for specificity and optimize its dilution. 2. Use phosphatase inhibitors in your lysis buffer and keep samples on ice. 3. Harvest cells at a consistent time point after treatment and consider cell cycle synchronization for more uniform results.
Unexpected off-target effects 1. Inhibition of other kinases: Although this compound is a selective CDK2 inhibitor, it may inhibit other kinases at higher concentrations.1. Perform a kinome scan to assess the selectivity profile of this compound at the concentrations used in your experiments. 2. Use a structurally unrelated CDK2 inhibitor as a control to confirm that the observed phenotype is due to CDK2 inhibition.
Experimental Workflow for Characterizing this compound

The following diagram outlines a general workflow for the in vitro characterization of this compound.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) viability_assay Cell Viability Assay (e.g., MTT, CCK-8) prep_compound->viability_assay Treat cells western_blot Western Blot Analysis (p-Rb, total Rb, CDK2) prep_compound->western_blot Treat cells cell_cycle Cell Cycle Analysis (Flow Cytometry) prep_compound->cell_cycle Treat cells prep_cells Culture and Passage Cancer Cell Lines prep_cells->viability_assay prep_cells->western_blot prep_cells->cell_cycle ic50_calc Calculate IC50 Values viability_assay->ic50_calc protein_quant Quantify Protein Expression western_blot->protein_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist

A general experimental workflow for the in vitro characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a type II inhibitor of cyclin-dependent kinase 2 (CDK2).[2][3] It functions by binding to the ATP-binding pocket of CDK2 in its "DFG-out" inactive conformation.[2][3] This binding prevents the necessary conformational change for kinase activation and competes with the binding of the activating cyclin partners (Cyclin E and Cyclin A).[4] By inhibiting CDK2 activity, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb), which leads to cell cycle arrest at the G1/S transition.

CDK2 Signaling Pathway and this compound Inhibition

cdk2_pathway cluster_G1 G1 Phase cluster_Rb_E2F Rb-E2F Regulation cluster_S S Phase CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb pRb (Inactive) CDK2_CyclinE->pRb Phosphorylation E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F Rb-E2F Complex (Active Repressor) Rb_E2F->pRb DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication This compound This compound This compound->CDK2 Inhibits

The CDK2 signaling pathway and the inhibitory action of this compound.

Q2: What are the reported binding affinities (Kd) and IC50 values for this compound?

A2: The binding affinity (Kd) of this compound to CDK2 varies depending on the mutational status of the kinase. Reported IC50 values are available for specific cell lines and experimental conditions.

This compound Binding Affinity (Kd) [1][5]

CDK2 VariantKd (nM)
Wild-Type50
C118L18.6
A144C15.4
C118L/A144C9.7

This compound IC50 Values [5]

Cell Line/ConditionIC50 (µM)
Ba/F3 expressing FLT3-ITD~0.001
Wild-type Ba/F3> 0.1
Human Cytomegalovirus (HCMV) replication in primary human monocyte-derived macrophages1.028

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO up to 50 mM and in ethanol (B145695) up to 100 mM.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration.

Q4: What are the key steps for performing a cell viability assay to determine the IC50 of this compound?

A4: A cell viability assay, such as the MTT or CCK-8 assay, is a common method to determine the IC50 value of a compound.

Detailed Protocol for Cell Viability Assay (MTT)
  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from your DMSO stock solution. It is advisable to test a broad range of concentrations (e.g., from 1 nM to 10 µM) to generate a complete dose-response curve.

    • Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues with this compound experiments.

troubleshooting_logic start Experiment with this compound issue Unexpected or Variable Results? start->issue check_reagents Check Reagent Preparation and Storage issue->check_reagents Yes success Results are Reproducible issue->success No check_cells Verify Cell Health and Passage Number check_reagents->check_cells check_protocol Review Experimental Protocol for Consistency check_cells->check_protocol re_run Re-run Experiment with Controls check_protocol->re_run re_run->issue consult Consult Literature for Similar Issues re_run->consult

A logical flow for troubleshooting experimental issues with this compound.

References

Validation & Comparative

A Comparative Guide to CDK Inhibitors: K03861 vs. SNS-032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cyclin-dependent kinase (CDK) inhibitors, precision and selectivity are paramount for therapeutic efficacy and minimizing off-target effects. This guide provides an objective comparison of two notable CDK inhibitors, K03861 and SNS-032, summarizing their performance based on available experimental data. A key finding from recent comprehensive studies is the reclassification of this compound from a primary CDK2 inhibitor to a potent and selective dual inhibitor of CDK8 and CDK19.

Executive Summary

This compound, initially characterized as a type II CDK2 inhibitor, has been more recently identified as a highly selective inhibitor of CDK8 and CDK19 in live-cell assays, exhibiting nearly 100-fold greater selectivity for these kinases over CDK2.[1][2] In contrast, SNS-032 is a potent inhibitor of CDK2, CDK7, and CDK9, which are involved in both cell cycle regulation and transcriptional control.[3] Direct comparative studies in triple-negative breast cancer (TNBC) cell lines have demonstrated that SNS-032 has superior efficacy in reducing cell viability compared to this compound.[4] This guide will delve into the quantitative data, mechanisms of action, and experimental protocols that underpin these findings.

Data Presentation

Table 1: Inhibitor Specificity and Potency
InhibitorPrimary TargetsOther TargetsKd (nM)IC50 (nM)Mechanism of Action
This compound CDK8, CDK19[1][2]CDK2 (weaker)CDK2 (WT): 50[5]CDK8: ~1-10 (cellular)[1]Type II inhibitor, stabilizes inactive DFG-out conformation.[1][5]
SNS-032 CDK2, CDK7, CDK9[3]CDK1, CDK4 (low sensitivity)[3]Not reportedCDK2: 38, CDK7: 62, CDK9: 4[6]ATP-competitive, inhibits transcription leading to apoptosis.[3]
Table 2: Cellular Activity in Triple-Negative Breast Cancer (TNBC) Cell Lines
InhibitorCell LineAssayEndpointResultReference
This compound MDA-MB-231, MDA-MB-468MTT AssayCell ViabilityDose-dependent reduction[4]
SNS-032 MDA-MB-231, MDA-MB-468MTT AssayCell ViabilitySuperior efficacy to this compound[4]

Mechanism of Action

This compound functions as a type II kinase inhibitor. This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped.[1][5] This mechanism can confer high selectivity. While initially described as targeting CDK2, recent evidence strongly indicates that its primary cellular targets are CDK8 and CDK19, members of the Mediator complex involved in transcriptional regulation.[1][2][7]

SNS-032 is an ATP-competitive inhibitor with potent activity against CDK2, CDK7, and CDK9.[3] Its mechanism of action is largely attributed to the inhibition of transcriptional kinases CDK7 and CDK9, which are essential for the phosphorylation of the C-terminal domain of RNA Polymerase II. This leads to a global shutdown of transcription, preferentially affecting the expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, thereby inducing apoptosis in cancer cells.[3][8] Inhibition of CDK2 by SNS-032 also contributes to cell cycle arrest.[3]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro potency of kinase inhibitors.

Materials:

  • Recombinant human CDK/cyclin enzymes (e.g., CDK2/Cyclin A, CDK8/Cyclin C)

  • Kinase-specific peptide substrate

  • ATP

  • This compound and SNS-032

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and SNS-032 in DMSO, and then dilute in Assay Buffer.

  • Add 1 µL of the inhibitor solution or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2 µL of the enzyme solution (prepared in Assay Buffer) to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Assay Buffer).

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium

  • This compound and SNS-032

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound and SNS-032 in complete medium.

  • Remove the medium from the wells and add 100 µL of medium containing the inhibitors or vehicle control (DMSO).

  • Incubate the plate for 48 to 72 hours.[9]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying inhibitor-induced apoptosis by flow cytometry.

Materials:

  • Cancer cell lines (e.g., SU-DHL-4, SU-DHL-2)[10]

  • Complete cell culture medium

  • This compound and SNS-032

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound or SNS-032 for a specified time (e.g., 36 hours).[10]

  • Harvest the cells (including any floating cells) and wash with ice-cold PBS.

  • Resuspend the cells in 500 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and incubate for 15 minutes in the dark at room temperature.[10]

  • Add 5 µL of Propidium Iodide (PI) and analyze the cells immediately by flow cytometry.

  • Quantify the percentage of apoptotic cells (Annexin V-positive) using appropriate software.

Visualizations

CDK2_Signaling_Pathway cluster_CDK46 CDK4/6-Cyclin D cluster_CDK2E CDK2-Cyclin E cluster_CDK2A CDK2-Cyclin A GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CyclinA Cyclin A E2F->CyclinA Transcription CDK2_E CDK2 CyclinE->CDK2_E Binds & Activates CDK2_E->Rb Phosphorylates S_Phase S-Phase Entry & DNA Replication CDK2_E->S_Phase Promotes CDK2_A CDK2 CyclinA->CDK2_A Binds & Activates CDK2_A->S_Phase Promotes p21 p21/p27 p21->CDK2_E p21->CDK2_A SNS032 SNS-032 SNS032->CDK2_E SNS032->CDK2_A This compound This compound (weaker effect) This compound->CDK2_E This compound->CDK2_A

Caption: Simplified CDK2 signaling pathway for G1/S transition.

Experimental_Workflow start Start: Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed incubate1 Incubate Overnight (Attachment) seed->incubate1 treat Treat with Serial Dilutions of This compound or SNS-032 incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End: Determine Inhibitor Potency analyze->end

Caption: General workflow for a cell viability (MTT) assay.

Conclusion

The distinction between this compound and SNS-032 is a clear example of the evolving understanding of kinase inhibitor selectivity. While both compounds were initially explored in the context of CDK2 inhibition, current evidence positions This compound as a selective CDK8/19 inhibitor and SNS-032 as a multi-targeted inhibitor of CDK2, CDK7, and CDK9 . For researchers investigating transcriptional regulation via the Mediator complex, this compound presents a valuable tool. Conversely, SNS-032 offers a broader inhibitory profile, impacting both cell cycle progression and transcription, which has demonstrated potent anti-proliferative effects in various cancer models. The choice between these inhibitors should be guided by the specific CDK biology under investigation and the desired cellular outcome.

References

A Comparative Analysis of K03861 and Palbociclib Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the preclinical efficacy of K03861 and Palbociclib. This comparison focuses on their distinct mechanisms of action, supported by available experimental data, to inform future research and drug development strategies.

Palbociclib, a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has transformed the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. In contrast, this compound is a potent inhibitor of CDK2. While direct comparative efficacy studies between this compound and Palbociclib are limited, this guide provides a comprehensive overview of their individual preclinical performance, highlighting their differential impacts on cancer cell proliferation and cell cycle progression.

Mechanism of Action: Targeting Different Phases of the Cell Cycle

The differential efficacy of Palbociclib and this compound stems from their distinct molecular targets within the cell cycle machinery.

Palbociclib acts as a cytostatic agent by specifically inhibiting CDK4 and CDK6. These kinases, in complex with cyclin D, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event is a critical step for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation. The efficacy of Palbociclib is largely dependent on the presence of a functional Rb protein.

This compound , on the other hand, is a type II inhibitor of CDK2. CDK2, primarily in complex with cyclin E and then cyclin A, plays a crucial role in both the G1/S transition and S phase progression. Inhibition of CDK2 can also lead to cell cycle arrest. Notably, upregulation of the cyclin E-CDK2 pathway has been identified as a mechanism of acquired resistance to CDK4/6 inhibitors like Palbociclib. This positions CDK2 inhibitors like this compound as a potential therapeutic strategy to overcome such resistance.

Cell_Cycle_Inhibition Mechanism of Action: this compound vs. Palbociclib cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits This compound This compound This compound->CyclinE_CDK2 Inhibits MTT_Assay_Workflow Experimental Workflow: Cell Viability (MTT) Assay Start 1. Seed Cells in 96-well plate Treatment 2. Treat with This compound or Palbociclib (72 hours) Start->Treatment MTT_Addition 3. Add MTT Reagent (4 hours incubation) Treatment->MTT_Addition Solubilization 4. Solubilize Formazan Crystals (DMSO) MTT_Addition->Solubilization Absorbance 5. Measure Absorbance (570 nm) Solubilization->Absorbance Analysis 6. Calculate IC50 Absorbance->Analysis

K03861 in Glioblastoma: A Comparative Guide to CDK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cyclin-Dependent Kinase (CDK) inhibitors in the context of glioblastoma (GBM), with a focus on the validation of these inhibitors in glioblastoma cell lines. While specific experimental data for K03861 in glioblastoma is not publicly available, this guide will objectively compare the performance of other notable CDK inhibitors that have been evaluated in this cancer type, providing a framework for understanding the potential role of selective CDK2 inhibition.

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis. The dysregulation of the cell cycle is a hallmark of cancer, and Cyclin-Dependent Kinases (CDKs) are key regulators of this process, making them attractive therapeutic targets. This compound (also known as AUZ454) is a potent and selective type II inhibitor of CDK2.[1][2][3][4] It functions by competing with the binding of activating cyclins.[3][4] While its efficacy has been demonstrated in other cancer cell lines, its specific validation in glioblastoma cell lines has not been reported in peer-reviewed literature.

This guide will, therefore, focus on a comparative analysis of other CDK inhibitors that have been studied in glioblastoma, providing a benchmark for the potential evaluation of this compound. The inhibitors reviewed include a different CDK2 inhibitor ("CDK2 Inhibitor II"), as well as broader-spectrum CDK inhibitors such as Flavopiridol, Roscovitine, and the CDK4/6 inhibitor Palbociclib.

Comparative Efficacy of CDK Inhibitors in Glioblastoma Cell Lines

The following table summarizes the quantitative data on the effects of various CDK inhibitors on glioblastoma cell lines.

InhibitorTarget CDKsGlioblastoma Cell Lines TestedObserved EffectsIC50 ValuesReference
CDK2 Inhibitor II CDK2U138, U251, U87Decreased cell viability, reduced cell proliferation (synergistic with radiation), induced apoptosis, attenuated tumor growth in vivo.U138: ~15 µM, U251: ~12 µM, U87: ~10 µM[5][6]
Flavopiridol CDK1, 2, 4, 7, 9U87MG, T98G, U118MG, A172, CCF-STTG1, U251MGInhibited proliferation, induced apoptosis (caspase-independent), down-regulated Cyclin D1.Not specified
Roscovitine CDK2, 7, 9A172, G28Anti-proliferative and pro-apoptotic effects, G2/M cell cycle arrest.Not specified
Palbociclib CDK4, 6Patient-derived glioma stem cells, U87MG, LN229, LNZ308Halted proliferation (senescent-like quiescence), induced G1 cell cycle arrest.Not specified

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided.

CDK2 Signaling Pathway in Cell Cycle Progression

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a key target for inhibitors like this compound.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 activate Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inactivates Cyclin E Cyclin E E2F->Cyclin E promotes transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->Rb hyper-phosphorylates DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication promotes This compound This compound This compound->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Experimental Workflow for CDK Inhibitor Validation

The following diagram outlines a typical workflow for validating the efficacy of a CDK inhibitor in glioblastoma cell lines.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Glioblastoma Cell Lines (e.g., U87, U251) Treatment Treat with CDK Inhibitor (e.g., this compound) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (pRb, Cyclin E) Treatment->Western_Blot Xenograft Orthotopic Xenograft Model (Mice) In_Vivo_Treatment In Vivo Treatment with CDK Inhibitor Xenograft->In_Vivo_Treatment Tumor_Monitoring Tumor Growth Monitoring (Bioluminescence) In_Vivo_Treatment->Tumor_Monitoring Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis

Caption: General experimental workflow for validating CDK inhibitors in glioblastoma.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Glioblastoma cells (e.g., U87MG, U251) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the CDK inhibitor (or vehicle control) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Glioblastoma cells are treated with the CDK inhibitor for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using cell cycle analysis software.

Western Blot Analysis
  • Protein Extraction: Following treatment with the CDK inhibitor, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Rb, Cyclin E, CDK2, β-actin) overnight at 4°C.

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct experimental validation of this compound in glioblastoma cell lines is currently lacking in the scientific literature, the available data for other CDK inhibitors, particularly those targeting CDK2, provide a strong rationale for its investigation in this context. The comparative data presented in this guide highlight the potential for CDK inhibitors to impact glioblastoma cell viability, proliferation, and cell cycle progression. The provided experimental protocols offer a standardized framework for the future evaluation of this compound and other novel CDK inhibitors in glioblastoma research. Further studies are warranted to determine the specific efficacy and mechanism of action of this compound in this challenging disease.

References

K03861: A Comparative Analysis of Kinase Selectivity Against Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor K03861's performance against various Cyclin-Dependent Kinases (CDKs), supported by experimental data and detailed methodologies.

This compound is a potent, type II ATP-competitive inhibitor initially identified as a strong inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by competing with cyclin for binding to CDK2.[1][2] Subsequent research has revealed a more complex selectivity profile, with significant activity against other CDK family members, most notably CDK8 and CDK19.[3] This guide synthesizes available data to present a comprehensive overview of this compound's selectivity.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against several key CDKs, revealing a distinct selectivity profile. While initially characterized as a CDK2 inhibitor, studies in live cells have demonstrated potent engagement of the transcriptional kinases CDK8 and CDK19.[3]

Target KinaseInhibition Value (K_d_ / IC_50_)NotesReference
CDK2 (Wild-Type) K_d_ = 50 nMBiochemical assay[1][2]
CDK2 (C118L) K_d_ = 18.6 nMBiochemical assay[1][2]
CDK2 (A144C) K_d_ = 15.4 nMBiochemical assay[1][2]
CDK2 (C118L/A144C) K_d_ = 9.7 nMBiochemical assay[1][2]
CDK8 Potent Engagement (IC_50_ ≤ 10 nM)Live-cell NanoBRET assay[3]
CDK19 Potent Engagement (IC_50_ ≤ 10 nM)Live-cell NanoBRET assay[3]
Other CDKs Pronounced selectivity over other family membersLive-cell NanoBRET assay[3]

Note: K_d_ (dissociation constant) and IC_50_ (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. The data presented is compiled from multiple sources and assay types, which should be considered when making direct comparisons.

Experimental Protocols

The determination of kinase inhibitor selectivity involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Biochemical Kinase Inhibition Assay (Example for CDK2)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant CDK2/Cyclin complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at a concentration near the K_m_ for the kinase)

  • Substrate (e.g., a peptide or protein substrate for CDK2, such as Histone H1)

  • This compound (or other test inhibitor)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Reaction Setup: In a microplate, add the kinase, substrate, and this compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent and a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC_50_ value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay (for live-cell selectivity)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-fused CDK and its corresponding cyclin partner

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer (a fluorescent ligand for the kinase)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound (or other test inhibitor)

  • White, tissue culture-treated 96-well or 384-well plates

  • Plate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Transfection: Co-transfect cells with the NanoLuc®-CDK and cyclin expression vectors and seed them into the assay plate. Incubate overnight.

  • Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells, followed by the addition of the NanoBRET™ Tracer at a fixed concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.

  • Measurement: Read the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) on a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Determine the IC_50_ value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

K03861_Signaling_Pathway This compound Mechanism of Action This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits CDK8 CDK8 This compound->CDK8 Inhibits CDK19 CDK19 This compound->CDK19 Inhibits G1_S G1/S Phase Transition CDK2->G1_S Promotes CyclinE Cyclin E CyclinE->CDK2 Activates Mediator Mediator Complex CDK8->Mediator CDK19->Mediator Transcription Gene Transcription Mediator->Transcription Regulates

Caption: this compound inhibits CDK2, CDK8, and CDK19 pathways.

Kinase_Selectivity_Workflow Kinase Selectivity Profiling Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Primary_Screen Primary Kinase Screen (e.g., KINOMEscan) IC50_Determination IC50 Determination (Biochemical Assay) Primary_Screen->IC50_Determination Hits Target_Engagement Target Engagement (e.g., NanoBRET) IC50_Determination->Target_Engagement Confirmed Hits Functional_Assay Cellular Functional Assay (e.g., Proliferation) Target_Engagement->Functional_Assay end Selectivity Profile Functional_Assay->end start Start start->Primary_Screen

Caption: Workflow for kinase inhibitor selectivity profiling.

References

Comparative Guide to the Anti-Tumor Efficacy of K03861 in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of K03861, a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, and its anti-tumor effects in leukemia models. The performance and mechanism of action of this compound are compared with other relevant cyclin-dependent kinase inhibitors that have been evaluated for leukemia treatment. This document is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: this compound and Comparative Agents

This compound is a potent inhibitor of CDK2.[1] Cyclin-dependent kinases are crucial for regulating the cell cycle, and their dysregulation is a common feature in cancers, leading to uncontrolled cell proliferation.[2] this compound functions by binding to CDK2, which prevents the phosphorylation of its substrates, leading to cell cycle arrest, primarily at the G1/S checkpoint, and subsequent apoptosis (programmed cell death) in cancer cells.[3] Its anti-proliferative effects have been observed in various tumor cells, including myeloid leukemia.[4]

For comparison, other CDK inhibitors with different target specificities have also been investigated for treating hematological malignancies:

  • Pan-CDK Inhibitors (e.g., Flavopiridol/Alvocidib): These agents inhibit multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5] This broad activity can induce widespread cell cycle arrest and apoptosis but may also lead to more significant side effects.[5]

  • CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib): These are more selective and primarily cause G1 cell cycle arrest.[6] They have shown efficacy in certain leukemia models, particularly when used in combination with conventional chemotherapy.[7][8]

  • CDK9 Inhibitors (e.g., Dinaciclib, Voruciclib): CDK9 is a key regulator of transcription.[9] Inhibiting CDK9 leads to the downregulation of critical survival proteins like Mcl-1 and MYC, making it an attractive strategy for treating acute myeloid leukemia (AML).[9][10]

Comparative Efficacy and In Vitro Data

The following table summarizes the targets and reported effects of this compound and other representative CDK inhibitors in the context of leukemia and other cancers. Direct head-to-head quantitative data for this compound against other inhibitors in the same leukemia model is limited in publicly available literature; this table collates data from various studies.

Compound Primary Target(s) Mechanism of Action Reported In Vitro / In Vivo Effects in Leukemia Models Reference
This compound CDK2Induces G1/S cell cycle arrest and apoptosis.Inhibits proliferation and promotes apoptosis in myeloid leukemia cells.[4][1][4]
Flavopiridol CDK1, 2, 4, 6, 7, 9Pan-CDK inhibition leading to cell cycle arrest and apoptosis.Induces apoptosis in primary and recurrent AML cells; demonstrated anti-leukemia cytotoxicity in clinical trials.[5][5]
Palbociclib CDK4, CDK6Selective inhibition of CDK4/6, leading to G1 arrest.Controls cell growth via G1 arrest in T-ALL and B-ALL preclinical models.[6] Effective when combined with chemotherapy.[7][6][7]
Dinaciclib CDK9 (also CDK1, 2, 5, 12)Primarily inhibits transcription, leading to apoptosis.Exerts potent apoptotic and antitumor effects in preclinical models of MLL-rearranged AML.[5][5]

Signaling Pathway and Experimental Workflow

The diagram below illustrates the simplified signaling pathway affected by this compound. By inhibiting the CDK2/Cyclin E complex, this compound prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor inactive, halting the cell cycle before DNA replication (S phase).

G cluster_0 G1 Phase Regulation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Forms Complex Rb Rb CDK2->Rb Phosphorylates pRb p-Rb (Inactive) This compound This compound This compound->CDK2 E2F E2F Rb->E2F Binds & Inhibits Arrest Cell Cycle Arrest pRb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation node1 Leukemia Cell Lines (e.g., AML, CML, ALL) node2 Compound Treatment (this compound vs. Control/Comparator) node1->node2 node3 Cell Viability Assay (e.g., MTT, XTT) node2->node3 node4 Apoptosis Assay (e.g., Annexin V Staining) node2->node4 node5 Cell Cycle Analysis (e.g., Propidium Iodide Staining) node2->node5 node6 Western Blot (Target protein levels, e.g., p-Rb) node2->node6 node7 Xenograft Mouse Model (Implantation of Leukemia Cells) node2->node7 Promising Results node8 Treatment Administration (Vehicle vs. This compound) node7->node8 node9 Monitor Tumor Burden (e.g., Bioluminescence Imaging) node8->node9 node10 Assess Survival Rate node9->node10 node11 Ex Vivo Analysis (Tumor/Spleen Histology) node9->node11

References

A Head-to-Head Comparison of K03861 and Roscovitine in Cell Cycle Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cell cycle inhibitors, both K03861 (also known as AUZ454) and Roscovitine (B1683857) (Seliciclib, CYC202) have emerged as significant tools for cancer research and potential therapeutic agents. This guide provides an objective, data-driven comparison of their performance in cell cycle inhibition, detailing their mechanisms of action, target selectivity, and cellular effects.

Executive Summary

This compound and Roscovitine are both potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. However, they exhibit distinct profiles in terms of their target specificity and mechanism of action. Roscovitine is a first-generation, broad-spectrum CDK inhibitor, acting as an ATP-competitive (Type I) inhibitor against multiple CDKs. In contrast, this compound is a more recent, Type II inhibitor with high selectivity for CDK2. This fundamental difference in their binding mode and target profile translates to different cellular outcomes and potential therapeutic applications.

Mechanism of Action

Roscovitine is a purine (B94841) analog that functions as an ATP-competitive inhibitor, binding to the active site of several CDKs.[1][2] By occupying the ATP-binding pocket, it prevents the phosphorylation of key substrates required for cell cycle progression.[2] This leads to cell cycle arrest and, in many cancer cell lines, the induction of apoptosis.[2]

This compound is classified as a Type II inhibitor.[3][4] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to an inactive (DFG-out) conformation.[5] this compound specifically targets CDK2, and by competing with the binding of activating cyclins, it inhibits its kinase activity.[4] Recent comprehensive intracellular kinase profiling has also identified this compound as a selective probe for CDK8 and CDK19.

Visualizing the Mechanisms

Mechanism of Action: Type I vs. Type II Kinase Inhibitors cluster_0 Type I Inhibition (e.g., Roscovitine) cluster_1 Type II Inhibition (e.g., this compound) Active_Kinase Active Kinase (DFG-in) ATP_binding ATP Binding Active_Kinase->ATP_binding ATP Substrate_Phos Substrate Phosphorylation ATP_binding->Substrate_Phos Roscovitine_node Roscovitine Inhibition Inhibition Roscovitine_node->Inhibition Inhibition->Active_Kinase Inactive_Kinase Inactive Kinase (DFG-out) K03861_node This compound Inactive_Kinase->K03861_node Stabilized_Inactive Stabilized Inactive Conformation K03861_node->Stabilized_Inactive No_Activation No Kinase Activation Stabilized_Inactive->No_Activation

A diagram illustrating the distinct binding modes of Type I and Type II kinase inhibitors.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Roscovitine, providing a clear comparison of their biochemical and cellular activities.

Table 1: Kinase Inhibition Profile
Kinase TargetThis compound (Kd, nM)Roscovitine (IC50, µM)
CDK2 (wild-type)50[4]0.7[2]
CDK1/cyclin B-0.65[2]
CDK5/p35-0.16[2]
CDK7-~0.7
CDK9-~0.4
CDK4->100[2]
CDK6->100[2]
CDK8Selectively binds>100
CDK19Selectively binds-
ERK2-14[2]

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are different measures of inhibitor potency. Lower values indicate higher potency. Data for this compound's broader kinase selectivity is limited in publicly available literature.

Table 2: Cellular Activity in Selected Cancer Cell Lines
Cell LineCancer TypeThis compound (Effect)Roscovitine (IC50, µM)
Caki-1Renal Cell CarcinomaInhibits proliferation[3]-
ACHNRenal Cell CarcinomaInhibits proliferation[3]-
Granta-519Mantle Cell Lymphoma-~25
Multiple Myeloma cell linesMultiple Myeloma-15-25[2]

Effects on Cell Cycle Progression

Roscovitine has been shown to induce cell cycle arrest at different phases, depending on the cell line and the concentration used. In normal human fibroblasts, it induces a G1 phase arrest.[1] In other cancer cell lines, such as mantle cell lymphoma and rabbit retinal pigment epithelial cells, treatment with Roscovitine leads to an accumulation of cells in the S and G2/M phases.[6]

Visualizing the G1/S Transition and Points of Inhibition

G1_S_Transition G1 G1 Phase CDK46_CyclinD CDK4/6-Cyclin D G1->CDK46_CyclinD S S Phase p_pRb p-pRb CDK46_CyclinD->p_pRb Phosphorylates pRb_E2F pRb-E2F (Inactive) pRb_E2F->p_pRb E2F E2F (Active) p_pRb->E2F Releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE Activates CDK2_CyclinE->S Drives S Phase Entry Roscovitine Roscovitine Roscovitine->CDK46_CyclinD Roscovitine->CDK2_CyclinE This compound This compound This compound->CDK2_CyclinE

The G1/S checkpoint is regulated by CDK complexes, which are targeted by this compound and Roscovitine.

Experimental Protocols

To facilitate the replication and further investigation of the effects of these inhibitors, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound, Roscovitine, or vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound, Roscovitine, or vehicle control for 24 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualizing the Experimental Workflow

cluster_workflow Experimental Workflow for Inhibitor Comparison Start Cancer Cell Culture Treatment Treat with this compound, Roscovitine, or Vehicle Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Assays->CellCycle WesternBlot Western Blot (pRb, Cyclins, etc.) Assays->WesternBlot DataAnalysis Data Analysis and Comparison Viability->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

A generalized workflow for the comparative analysis of this compound and Roscovitine.

Conclusion

This compound and Roscovitine represent two distinct classes of CDK inhibitors with different selectivity profiles and mechanisms of action. Roscovitine's broad-spectrum activity against multiple CDKs can lead to complex cellular effects, including cell cycle arrest at various phases. While this may be advantageous in certain contexts, it can also result in off-target effects. This compound, with its high selectivity for CDK2 (and CDK8/19), offers a more targeted approach to inhibiting cell cycle progression, likely with a more defined G1/S arrest.

The choice between these two inhibitors will depend on the specific research question. Roscovitine may be suitable for studies where broad inhibition of cell cycle and transcriptional CDKs is desired. In contrast, this compound is an excellent tool for dissecting the specific roles of CDK2 in cell cycle control and for studies where high target selectivity is paramount. Further head-to-head comparative studies, particularly those detailing the comprehensive kinase selectivity and cell cycle effects of this compound in a wider range of cell lines, will be invaluable for the research community.

References

A Researcher's Guide to Investigating Cross-Resistance with K03861 and Other CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to cyclin-dependent kinase (CDK) inhibitors is a significant challenge in cancer therapy. Understanding the cross-resistance profiles of novel CDK inhibitors is crucial for developing effective treatment strategies and anticipating clinical outcomes. This guide provides a framework for investigating the cross-resistance of K03861 (also known as AUZ454), a potent and selective type II CDK2 inhibitor, against other CDK inhibitors. While direct comparative cross-resistance studies involving this compound are not yet widely published, this document outlines the established mechanisms of resistance to other CDK inhibitors and provides detailed experimental protocols to facilitate such investigations.

Understanding this compound

This compound is a type II inhibitor of CDK2, which acts by competing with the binding of activating cyclins. It has shown high potency against both wild-type and mutant forms of CDK2. The development of resistance to other CDK inhibitors, particularly those targeting CDK4/6, often involves the upregulation of the Cyclin E-CDK2 pathway. This provides a strong rationale for investigating the efficacy of this compound in CDK4/6 inhibitor-resistant models.

Comparative Data on CDK Inhibitor Resistance

To establish a baseline for cross-resistance studies, it is essential to understand the resistance profiles of existing CDK inhibitors. The following table summarizes key data on resistance to commonly used CDK4/6 inhibitors.

CDK InhibitorResistant Cell LinesFold Increase in IC50 in Resistant vs. Parental CellsKey Mechanisms of ResistancePotential for Cross-Resistance
Palbociclib MCF-7/Palbo-R, T47D/Palbo-R5-10 foldLoss of Rb, amplification of CDK6, upregulation of Cyclin E1/CDK2, activation of PI3K/AKT/mTOR pathway.High cross-resistance to other CDK4/6 inhibitors (e.g., Ribociclib, Abemaciclib). Sensitivity may be restored by CDK2 inhibitors.
Ribociclib MCF-7/Ribo-RNot specifiedSimilar to Palbociclib, including loss of Rb and activation of bypass signaling pathways.High cross-resistance to other CDK4/6 inhibitors.
Abemaciclib MCF-7/Abe-RNot specifiedSimilar to Palbociclib, with potential for unique off-target effects due to broader kinase inhibitory profile.High cross-resistance to other CDK4/6 inhibitors.

Experimental Protocols for Cross-Resistance Studies

To assess the cross-resistance profile of this compound, a systematic approach involving the generation of resistant cell lines and subsequent characterization is required.

Generation of CDK Inhibitor-Resistant Cell Lines

Objective: To develop cell lines with acquired resistance to a specific CDK inhibitor (e.g., palbociclib).

Methodology:

  • Cell Culture: Begin with a sensitive parental cell line (e.g., MCF-7, a human breast cancer cell line).

  • Dose Escalation: Continuously expose the cells to the selected CDK inhibitor, starting at a low concentration (e.g., near the IC50 value).

  • Gradual Increase: Gradually increase the concentration of the inhibitor in the culture medium over several months.

  • Selection: This process selects for cells that can survive and proliferate in the presence of the drug.

  • Verification: Confirm the resistant phenotype by comparing the IC50 value of the resistant cell line to the parental cell line using a cell viability assay.

Cell Viability Assay (MTT or CCK8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other CDK inhibitors in parental and resistant cell lines.

Methodology:

  • Cell Seeding: Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and other CDK inhibitors for 72 hours.

  • Reagent Addition: Add MTT or CCK8 reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting cell viability against the logarithm of the drug concentration. A significant increase in the IC50 in the resistant line compared to the parental line indicates resistance. A low IC50 for this compound in a cell line resistant to another CDK inhibitor would suggest a lack of cross-resistance.

Western Blot Analysis

Objective: To investigate the molecular mechanisms of resistance by examining the expression and phosphorylation status of key proteins in the cell cycle and related signaling pathways.

Methodology:

  • Protein Extraction: Lyse cells from parental and resistant lines (both untreated and treated with inhibitors) to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against proteins of interest (e.g., Rb, phospho-Rb, Cyclin D1, Cyclin E1, CDK2, CDK4, CDK6, p27, AKT, phospho-AKT).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Changes in the expression or phosphorylation of these proteins can elucidate the mechanism of resistance and the effect of this compound.

Cell Cycle Analysis

Objective: To determine the effect of this compound and other CDK inhibitors on cell cycle progression in parental and resistant cells.

Methodology:

  • Cell Treatment: Treat cells with the inhibitors for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). This will reveal if this compound can induce cell cycle arrest in resistant cells.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cross-Resistance Studies cluster_0 Cell Line Development cluster_1 Comparative Analysis Parental Cell Line Parental Cell Line Continuous Drug Exposure Continuous Drug Exposure Parental Cell Line->Continuous Drug Exposure Dose Escalation Assays_P Cell Viability Assay Western Blot Cell Cycle Analysis Parental Cell Line->Assays_P Treat with this compound & other CDK inhibitors Resistant Cell Line Resistant Cell Line Continuous Drug Exposure->Resistant Cell Line Assays_R Cell Viability Assay Western Blot Cell Cycle Analysis Resistant Cell Line->Assays_R Treat with this compound & other CDK inhibitors Data Analysis Data Analysis Assays_P->Data Analysis Assays_R->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Determine Cross-Resistance Profile

Caption: Workflow for assessing this compound cross-resistance.

CDK_Signaling_Pathway Simplified CDK Signaling Pathway and Points of Inhibition Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes pRb p-Rb CyclinE_CDK2->Rb phosphorylates CDK46_Inhibitors CDK4/6 Inhibitors (e.g., Palbociclib) CDK46_Inhibitors->CyclinD_CDK46 This compound This compound This compound->CyclinE_CDK2

In Vivo Performance of CDK2 Inhibitors in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeting the cell cycle, a fundamental process dysregulated in cancer. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical therapeutic target, particularly in tumors that have developed resistance to CDK4/6 inhibitors. This guide provides a comparative overview of the in vivo validation of CDK2 inhibitors in patient-derived xenograft (PDX) models, which are considered highly predictive of clinical outcomes.

While the focus of this guide is the in vivo validation of K03861, a potent type II CDK2 inhibitor, a thorough review of publicly available data reveals a lack of specific studies on its efficacy in PDX models. Therefore, to provide a valuable comparative context for researchers, this guide will detail the in vivo performance of other prominent CDK2 inhibitors for which PDX data is available, namely INX-315 and PF-07104091, as well as the dual CDK2/9 inhibitor Fadraciclib (CYC065).

Mechanism of Action: Targeting the Cell Cycle Engine

CDK2 is a key enzyme that, in complex with cyclin E or cyclin A, drives the progression of the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK2 inhibitors work by blocking the activity of the CDK2/cyclin complexes, thereby halting the cell cycle and preventing tumor growth.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription of Cyclin E G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition drives This compound This compound & Other CDK2 Inhibitors This compound->Cyclin_E_CDK2 inhibits

Caption: Simplified diagram of the CDK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Validation in PDX Models

The in vivo validation of CDK2 inhibitors in PDX models typically follows a standardized workflow to ensure the reliability and reproducibility of the results. This process involves the implantation of patient tumor tissue into immunodeficient mice, allowing the tumor to grow in a more clinically relevant environment.

PDX_Workflow Experimental Workflow for PDX-based In Vivo Validation Patient_Tumor Patient Tumor Tissue (Surgically Resected) Implantation Subcutaneous Implantation into Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Cohorts Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound vs. Vehicle vs. Alternatives) Randomization->Treatment Efficacy_Evaluation Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->Efficacy_Evaluation Endpoint Endpoint Analysis (Tumor Excision, Biomarker Analysis) Efficacy_Evaluation->Endpoint

Caption: A generalized workflow for the in vivo validation of therapeutic compounds using PDX models.

Comparative In Vivo Efficacy of CDK2 Inhibitors in PDX Models

While specific in vivo PDX data for this compound is not publicly available, the following table summarizes the performance of other notable CDK2 inhibitors in various PDX models. This data provides a benchmark for the expected efficacy of a potent and selective CDK2 inhibitor.

CompoundCancer Type (PDX Model)Dosing RegimenKey Efficacy EndpointResult
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNo in vivo PDX data available in the public domain.
INX-315 Gastric Adenocarcinoma100 mg/kg, twice daily (oral)Tumor Growth InhibitionShowed tumor regression.[1]
PF-07104091 ER+ Breast Cancer (CDK4/6i-resistant)Not specifiedTumor Growth InhibitionInduced tumor regression in combination with a CDK4/6 inhibitor.[2]
Fadraciclib (CYC065) Colorectal Cancer25 mg/kg, twice daily, 5 days/week for 2 weeks (oral)Tumor Growth InhibitionSignificant tumor growth inhibition compared to control.[3][4]

Experimental Protocols for In Vivo PDX Studies

The following provides a generalized protocol for the establishment and use of PDX models for in vivo drug efficacy studies, based on common practices in the field.

StepProcedureDetails
1. PDX Model Establishment Tumor ImplantationFresh, sterile patient tumor tissue is cut into small fragments (2-3 mm³) and surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
2. Tumor Growth and Monitoring MeasurementTumor volume is monitored 2-3 times per week using digital calipers. The formula (Length x Width²)/2 is commonly used.
3. Randomization and Treatment Cohort FormationOnce tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into different treatment groups, including a vehicle control group.
Drug AdministrationThe investigational drug (e.g., this compound) and comparators are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
4. Efficacy and Toxicity Assessment Data CollectionTumor volumes and mouse body weights are recorded regularly to assess anti-tumor efficacy and treatment-related toxicity.
5. Endpoint Analysis Tissue CollectionAt the end of the study (e.g., when control tumors reach a maximum size), mice are euthanized, and tumors are excised.
Biomarker AnalysisHarvested tumors can be used for various downstream analyses, such as Western blotting for target engagement (e.g., phospho-Rb) and immunohistochemistry for proliferation markers (e.g., Ki-67).

Conclusion

The in vivo validation of CDK2 inhibitors in patient-derived xenograft models is a critical step in their preclinical development. While there is a current lack of publicly available in vivo PDX data for this compound, the promising results from other selective CDK2 inhibitors like INX-315 and PF-07104091, as well as the dual CDK2/9 inhibitor Fadraciclib, in various PDX models underscore the therapeutic potential of targeting CDK2 in cancer. The data presented in this guide serves as a valuable resource for researchers in the field, providing a comparative context for the evaluation of new CDK2 inhibitors. Future studies reporting the in vivo efficacy of this compound in PDX models will be essential to fully understand its clinical potential.

References

The Synergistic Potential of K03861 with PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the potential synergistic effects of the CDK2 inhibitor, K03861, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. While direct experimental data on the this compound-PARP inhibitor combination is not yet available in published literature, this document extrapolates from robust preclinical evidence for other CDK2 inhibitors, presenting a strong scientific rationale for this therapeutic strategy. This guide will delve into the mechanistic basis for this synergy, compare the efficacy of similar combination therapies, provide detailed experimental protocols for validation, and visualize the underlying biological processes.

Introduction to this compound and PARP Inhibitors

This compound (also known as AUZ454) is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[2] Its aberrant activity is a hallmark of many cancers. This compound inhibits CDK2 activity by competing with the binding of its activating cyclin partners.[1]

PARP inhibitors are a class of targeted therapeutic agents that block the function of PARP enzymes, which are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a concept known as synthetic lethality.

Mechanistic Rationale for Synergy

The synergistic potential of combining a CDK2 inhibitor like this compound with a PARP inhibitor is rooted in their complementary roles in the DNA damage response (DDR). Preclinical studies have demonstrated that inhibition of CDK2 can induce DNA damage.[3][4] This effect is particularly relevant in cancer cells that are already deficient in homologous recombination (HR), such as those with BRCA1 mutations.

By inducing further DNA damage, CDK2 inhibition is hypothesized to increase the reliance of cancer cells on PARP-mediated DNA repair. Consequently, the concurrent administration of a PARP inhibitor would overwhelm the cell's remaining DNA repair capacity, leading to a synergistic increase in cancer cell death.[3][4]

Signaling Pathway of this compound and PARP Inhibitor Synergy

Synergy_Pathway cluster_this compound This compound Action cluster_parpi PARP Inhibitor Action cluster_cell Cancer Cell (HR Deficient) This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits Replication DNA Replication CDK2->Replication Promotes (Inhibition causes damage) PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibits DNA_SSB Single-Strand DNA Breaks (SSBs) PARP->DNA_SSB Repairs DNA_SSB->PARP Activates DNA_SSB->Replication Leads to DSBs during DNA_DSB Double-Strand DNA Breaks (DSBs) Apoptosis Apoptosis DNA_DSB->Apoptosis Induces HR_Repair Homologous Recombination (HR) DNA_DSB->HR_Repair Repaired by Replication->DNA_SSB Generates Replication->DNA_DSB

Caption: Synergistic mechanism of this compound and PARP inhibitors in HR-deficient cancer cells.

Comparative Performance Data

While specific data for this compound is unavailable, the following tables summarize the synergistic effects observed with other CDK2 inhibitors in combination with PARP inhibitors in preclinical models of BRCA1-mutated breast cancer.[3]

Table 1: In Vitro Synergism of CDK2 and PARP Inhibitors

Cell LineGenetic BackgroundCombination TreatmentEffect
HCC1937BRCA1 mutantFadraciclib (CDK2i) + Rucaparib (PARPi)Synergistic reduction in cell viability
SUM149PTBRCA1 mutantFadraciclib (CDK2i) + Rucaparib (PARPi)Synergistic reduction in cell viability
AU565BRCA1 wild-typeFadraciclib (CDK2i) + Rucaparib (PARPi)Additive effect

Table 2: In Vivo Efficacy in a BRCA1-Mutant Patient-Derived Xenograft (PDX) Model

Treatment GroupTumor GrowthSurvival
VehicleProgressive tumor growth-
Fadraciclib (CDK2i)Modest tumor growth inhibitionModest increase
Olaparib (PARPi)Initial tumor regression, followed by regrowthSignificant increase
Fadraciclib + Olaparib Sustained tumor regression Significantly prolonged survival

Experimental Protocols

To validate the potential synergy of this compound with PARP inhibitors, the following experimental protocols are recommended.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the drug combination on cell proliferation.

Workflow for Cell Viability Assay

Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with this compound, PARP inhibitor, and combination for 72h start->treat incubate Incubate with MTT reagent (4h) or CellTiter-Glo® (10 min) treat->incubate read Measure absorbance (MTT) or luminescence (CellTiter-Glo®) incubate->read analyze Calculate IC50 and Combination Index (CI) read->analyze

Caption: General workflow for in vitro cell viability assays.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., BRCA1-mutant and wild-type cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose range of this compound, a PARP inhibitor (e.g., Olaparib, Rucaparib), and the combination of both. Include vehicle-treated controls.

  • Incubation: Incubate the cells for 72 hours.

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well.

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and use software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.

DNA Damage Quantification (γ-H2AX Immunofluorescence)

This assay measures the formation of DNA double-strand breaks.

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[5]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[6]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.[5][6]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[6]

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci indicates increased DNA damage.

In Vivo Xenograft Model

This experiment assesses the anti-tumor efficacy of the combination therapy in a living organism.[3][7]

Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Implant tumor cells subcutaneously in immunodeficient mice tumor_growth Monitor tumor growth start->tumor_growth randomize Randomize mice into treatment groups (Vehicle, this compound, PARPi, Combination) tumor_growth->randomize treatment Administer treatment daily (e.g., oral gavage) randomize->treatment measure Measure tumor volume and body weight regularly treatment->measure endpoint Endpoint: Analyze tumor growth inhibition and survival measure->endpoint

Caption: Workflow for an in vivo xenograft study to assess combination therapy efficacy.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., a BRCA1-mutant cell line) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups: vehicle control, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor.[3]

  • Drug Administration: Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined size. Efficacy is determined by comparing tumor growth inhibition and overall survival between the treatment groups.

Conclusion

The combination of CDK2 inhibition and PARP inhibition represents a promising therapeutic strategy, particularly for cancers with deficiencies in homologous recombination. While direct experimental validation for this compound is pending, the strong preclinical evidence for other CDK2 inhibitors provides a compelling rationale for investigating the synergistic potential of this compound with PARP inhibitors. The experimental protocols outlined in this guide offer a clear path for researchers to rigorously assess this novel combination therapy. Successful validation could pave the way for new and more effective treatment options for patients with difficult-to-treat cancers.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of K03861

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the proper disposal of K03861 (also known as AUZ454), a potent type II CDK2 inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Safety and Handling Profile

This compound is classified as a toxic compound and requires careful handling by personnel trained in the management of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes.[1] Adherence to appropriate safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Chemical and Physical PropertiesSafety and Handling Precautions
Chemical Name: N-[4-[(2-amino-4-pyrimidinyl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]ureaHazard Description: Toxic. Moderate to severe skin and eye irritant.[1]
CAS Registry Number: 853299-07-7Personal Protective Equipment (PPE): Wear protective clothing, safety glasses, and chemical-resistant gloves.[1]
Molecular Formula: C24H26F3N7O2Handling: Avoid inhalation, and contact with skin, eyes, and clothing.[1]
Molecular Weight: 501.50Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

Experimental Protocol: Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is based on general guidelines for hazardous chemical waste and should be adapted to comply with institutional and local regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

  • Chemical fume hood

  • Hazardous waste container (clearly labeled)

  • Sealing materials for the waste container

  • Spill kit for potent compounds

Procedure:

  • Preparation:

    • Ensure all personnel involved in the disposal process are trained in handling potent compounds and are familiar with the facility's hazardous waste management plan.

    • Don appropriate PPE before handling this compound.

    • Perform all disposal-related activities within a certified chemical fume hood to minimize inhalation exposure.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Segregate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste (e.g., unused solutions).

  • Containment of Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Containment of Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container.

    • The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent used.

  • Final Packaging and Storage:

    • Securely seal the hazardous waste container.

    • Store the sealed container in a designated, secure area for hazardous waste collection, away from incompatible materials.

    • Arrange for pickup and disposal by a certified hazardous waste management vendor, following your institution's procedures.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

    • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.

  • Accidental Release:

    • In the event of a spill, evacuate the immediate area.

    • Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]

    • Contain and clean up the spill using a spill kit appropriate for potent compounds.

    • Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

K03861_Disposal_Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste (Contaminated labware, PPE) segregate->solid_waste Solid liquid_waste Liquid Waste (Unused solutions) segregate->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_store Seal and Store in Designated Waste Area solid_container->seal_store liquid_container->seal_store pickup Arrange for Professional Hazardous Waste Disposal seal_store->pickup end End: Disposal Complete pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling K03861

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like K03861 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. By adhering to these procedural, step-by-step instructions, you can confidently manage this compound from receipt to disposal.

Hazard Identification and Personal Protective Equipment

This compound is a toxic compound and a potent pharmaceutically active ingredient that can cause moderate to severe skin and eye irritation.[1] Only personnel trained in handling such substances should perform work with this compound.[1] Rigorous adherence to personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.

PPE Category Required Equipment Purpose
Respiratory Protection Self-contained breathing apparatusTo prevent inhalation of the toxic substance.
Eye and Face Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.
Hand Protection Chemical-resistant glovesTo prevent skin contact and irritation.
Body Protection Lab coat or protective suitTo prevent contamination of personal clothing and skin.

Emergency Procedures and First Aid

In the event of an accidental exposure to this compound, immediate and appropriate action is critical. The following table outlines the first aid measures to be taken. In all instances of exposure, seek prompt medical attention.[1]

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing ceases, administer artificial respiration.[1]
Skin Contact Immediately flush the affected area with copious amounts of water. Remove any contaminated clothing.[1]
Eye Contact Flush eyes with large amounts of water, ensuring to lift the upper and lower eyelids.[1]
Ingestion Wash out the mouth thoroughly with water.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound throughout its lifecycle in the laboratory. The following diagram illustrates the key steps, from initial receipt and storage to final disposal.

G cluster_receipt Receiving & Storage cluster_prep Preparation of Solutions cluster_exp Experimental Use cluster_disposal Decontamination & Disposal a Receive & Inspect Package b Log into Inventory a->b c Store at -20°C (Powder) b->c d Don Appropriate PPE e Weigh Compound in Fume Hood d->e f Dissolve in Appropriate Solvent (e.g., DMSO) e->f g Store Stock Solution at -80°C f->g h Follow Detailed Experimental Protocol i Handle all Solutions in a Fume Hood h->i j Decontaminate Work Surfaces k Dispose of Contaminated Materials as Hazardous Waste j->k l Follow Institutional Disposal Procedures k->l

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Methodologies

Preparation of Stock Solutions: For in-vitro experiments, a common solvent for this compound is Dimethyl Sulfoxide (DMSO).[2] To prepare a stock solution, carefully weigh the desired amount of this compound powder inside a chemical fume hood. In a sterile container, add the appropriate volume of fresh DMSO to the powder. Mix thoroughly until the solid is completely dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

Accidental Release Measures: In case of a spill, evacuate the area immediately. Wear a self-contained breathing apparatus and protective clothing before re-entering the contaminated space.[1] For small spills, absorb the material with an inert substance and place it in a sealed container for disposal. For larger spills, contain the area and follow your institution's hazardous material spill response protocol.

Fire Fighting Measures: In the event of a fire, use water spray, carbon dioxide, dry chemical powder, or foam as extinguishing agents.[1] Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes, as this compound may emit toxic fumes, such as carbon monoxide, when heated to decomposition.[1]

Disposal Plan: All waste materials contaminated with this compound, including empty containers, disposable labware, and used PPE, must be treated as hazardous waste. Collect these materials in clearly labeled, sealed containers. Dispose of the hazardous waste in accordance with federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
K03861
Reactant of Route 2
Reactant of Route 2
K03861

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.